AMPK activator 4
Description
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSMPMZJYDZMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Targets of AMPK Activator 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a key regulator of metabolic homeostasis. Its activation presents a promising therapeutic strategy for a range of metabolic disorders. This technical guide provides a comprehensive overview of the downstream targets of a potent and selective small molecule, AMPK activator 4. We delve into the core signaling pathways modulated by this compound, present quantitative data on its cellular effects, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases and cellular signaling.
Introduction to this compound
This compound is a potent, selective, and direct activator of AMP-activated protein kinase.[1][2] It exerts its effects without inhibiting the mitochondrial complex I, a common off-target effect of some other AMPK activators.[1][2] This compound has demonstrated significant anti-hyperglycemic effects in preclinical models, where it improves glucose tolerance, lowers fasting blood glucose levels, and ameliorates insulin resistance.[1] this compound has been shown to selectively activate AMPK in muscle tissues, highlighting its potential for targeted therapeutic applications.
Core Signaling Pathways and Downstream Targets
Activation of AMPK by this compound initiates a signaling cascade that affects numerous downstream targets, leading to a coordinated cellular response to restore energy balance. The primary downstream targets and their associated pathways are detailed below.
Acetyl-CoA Carboxylase (ACC)
One of the most well-characterized downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates ACC at Ser79, leading to its inactivation. This inhibition of ACC activity results in decreased production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.
mTORC1 Signaling and Protein Synthesis
AMPK activation negatively regulates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. This regulation is primarily achieved through the phosphorylation of two key proteins:
-
Tuberous Sclerosis Complex 2 (TSC2): AMPK phosphorylates TSC2, enhancing its ability to inhibit the small GTPase Rheb, a critical activator of mTORC1.
-
Regulatory Associated Protein of mTOR (Raptor): AMPK directly phosphorylates Raptor, a key component of the mTORC1 complex. This phosphorylation is essential for the inhibition of mTORC1 activity in response to energy stress.
Inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effectors, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K), ultimately suppressing protein synthesis.
Autophagy Regulation via ULK1
AMPK plays a critical role in initiating autophagy, the cellular process of degrading and recycling cellular components, through its interaction with Unc-51 like autophagy activating kinase 1 (ULK1). Under conditions of low energy, AMPK directly phosphorylates ULK1 at multiple sites, including Ser317 and Ser777, leading to its activation and the initiation of the autophagy cascade.
Transcriptional Regulation through CRTC2
AMPK activation influences gene expression by phosphorylating and inactivating the CREB-regulated transcription coactivator 2 (CRTC2). Phosphorylation of CRTC2 by AMPK leads to its sequestration in the cytoplasm, preventing it from co-activating the transcription factor CREB and thereby repressing the expression of gluconeogenic genes in the liver.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Endpoint | Observed Effect | Citation(s) |
| C2C12 myotubes | 0-20 | 12-24 | p-ACC/ACC ratio | Dose-dependent increase | |
| HepG2 | 0-20 | 12-24 | p-AMPK/AMPK ratio | Increased | |
| HepG2 | 0-20 | 12-24 | p-ACC/ACC ratio | Increased | |
| HuH-7 | 0-20 | 12-24 | p-AMPK/AMPK ratio | Increased | |
| HuH-7 | 0-20 | 12-24 | p-ACC/ACC ratio | Increased | |
| HepG2 | 10-20 | 72 | Cell Viability | Slight decrease |
Table 2: In Vivo Effects of this compound in db/db Mice
| Dosage | Administration Route | Duration | Endpoint | Observed Effect | Citation(s) |
| 100 mg/kg | Intragastrical (daily) | 2-6 weeks | Fasting Blood Glucose | Significantly lowered | |
| 100 mg/kg | Intragastrical (daily) | 9 weeks | Insulin Resistance | Significantly improved |
Experimental Protocols
Western Blotting for Phosphorylated and Total AMPK and ACC in C2C12 Cells
This protocol details the steps for assessing the phosphorylation status of AMPK and its direct downstream target ACC in C2C12 myotubes following treatment with this compound.
Materials and Reagents:
-
C2C12 myoblasts
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Treat differentiated myotubes with desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 12-24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: AMPK Signaling Pathway Activated by this compound.
Caption: General Workflow for Western Blotting Analysis.
References
An In-depth Technical Guide to the AMPK Signaling Pathway in Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 5'-AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, playing a critical role in skeletal muscle metabolism. As a cellular energy sensor, AMPK is activated in response to a decrease in the ATP:AMP ratio, such as during exercise or in pathological states. Once activated, it orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously shutting down anabolic, ATP-consuming processes. This includes enhancing glucose uptake and fatty acid oxidation and inhibiting protein and glycogen synthesis. The multifaceted role of AMPK in muscle energy regulation has positioned it as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This guide provides a comprehensive overview of the AMPK signaling pathway in muscle cells, detailing its activation, downstream targets, and the methodologies used for its study.
The Core of AMPK: Structure and Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and two regulatory subunits, β and γ. Multiple isoforms of each subunit exist (α1, α2; β1, β2; γ1, γ2, γ3), allowing for the formation of 12 distinct AMPK complexes, with their distribution being tissue-specific.
The activation of AMPK is a multi-step process, primarily governed by the cellular energy state:
-
Adenine Nucleotide Binding: An increase in the cellular AMP:ATP or ADP:ATP ratio, which occurs during metabolic stress, is the canonical activation signal. AMP and ADP bind competitively with ATP to the γ subunit, inducing a conformational change.
-
Allosteric Activation: The binding of AMP causes a direct, moderate allosteric activation of the kinase.
-
Phosphorylation by Upstream Kinases: The conformational change triggered by AMP/ADP binding makes AMPK a more favorable substrate for upstream kinases, which phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit. This phosphorylation can increase AMPK activity by over 100-fold.
-
Inhibition of Dephosphorylation: The binding of AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases (e.g., PP2C), thus locking AMPK in an active state.
In skeletal muscle, the primary upstream kinases responsible for phosphorylating AMPK at Thr172 are:
-
Liver Kinase B1 (LKB1): Considered the main upstream kinase for AMPK in mature skeletal muscle, LKB1 is often constitutively active and its action is enhanced by the conformational changes induced by AMP binding.
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): This kinase activates AMPK in response to increases in intracellular calcium levels, a process that can be independent of changes in adenine nucleotides.
The combined effect of allosteric activation and phosphorylation can lead to a more than 1000-fold increase in AMPK activity.
The AMPK Signaling Cascade in Muscle Cells
Activated AMPK phosphorylates a multitude of downstream targets, initiating a broad cellular response to restore energy balance.
Caption: AMPK signaling pathway in skeletal muscle cells.
Regulation of Catabolic Pathways (ATP Production)
To counteract energy depletion, AMPK activates pathways that generate ATP.
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Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC2).[1] This leads to a decrease in the concentration of its product, malonyl-CoA, which is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1). The disinhibition of CPT-1 allows for increased transport of fatty acids into the mitochondria, thereby promoting β-oxidation.
-
Glucose Uptake: AMPK activation stimulates the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane, which increases glucose uptake into the muscle cell. This process is mediated, at least in part, through the phosphorylation of TBC1 domain family member 1 (TBC1D1) and TBC1D4 (also known as AS160).
Regulation of Anabolic Pathways (ATP Consumption)
Simultaneously, AMPK inhibits non-essential, energy-consuming anabolic pathways.
-
Protein Synthesis: AMPK activation suppresses the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. This is achieved through at least two mechanisms:
-
Phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits mTORC1.
-
Direct inhibitory phosphorylation of Raptor, a key component of the mTORC1 complex.
-
-
Glycogen Synthesis: AMPK directly phosphorylates and inhibits glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, thereby conserving glucose-6-phosphate for ATP generation through glycolysis.
Long-Term Adaptations: Transcriptional Control
Chronic or repeated activation of AMPK, such as during endurance exercise training, leads to long-term adaptive changes in muscle cells.
-
Mitochondrial Biogenesis: AMPK phosphorylates and activates the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α). PGC-1α is a master transcriptional coactivator that drives the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to an increased capacity for aerobic ATP production.
Quantitative Data on AMPK Pathway Activation
The effects of AMPK activation can be quantified by measuring the phosphorylation status of AMPK and its downstream targets or by assessing metabolic outcomes. The following table summarizes representative data from studies using the pharmacological activator AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), an AMP mimetic.
| Parameter Measured | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |
| AMPK Activation | ||||
| p-AMPKα (Thr172) | C2C12 Muscle Cells | 24h AICAR | ~4.5-fold increase | |
| α2 AMPK Activity | Rat Gastrocnemius | AICAR injection | ~1.5-fold increase | |
| Downstream Target Phosphorylation | ||||
| p-ACC | Rat Skeletal Muscle | AICAR injection | Significant increase | (Qualitative) |
| Metabolic/Gene Expression Outcomes | ||||
| PGC-1α mRNA | C2C12 Muscle Cells | 24h AICAR | ~2.2-fold increase | |
| Protein Synthesis Rate | Rat Gastrocnemius | AICAR injection | ~55% decrease |
Key Experimental Protocols
Studying the AMPK pathway requires specific and validated methodologies. Below are detailed protocols for key experiments.
Protocol: Western Blotting for Phospho-AMPK (Thr172)
This protocol is a standard method to determine the activation state of AMPK.
A. Reagents and Materials
-
Muscle cell or tissue lysates
-
Phosphatase and protease inhibitor cocktails
-
RIPA or similar lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
B. Procedure
-
Sample Preparation: Homogenize muscle tissue or lyse cultured cells on ice in lysis buffer containing phosphatase and protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Dilute lysates to a final concentration of 1-2 µg/µL in Laemmli sample buffer. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (5.7).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα.
Protocol: AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of immunoprecipitated AMPK.
A. Reagents and Materials
-
Muscle cell or tissue lysates
-
Protein A/G-agarose beads
-
Anti-AMPKα antibody
-
Kinase assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
SAMS peptide (HMRSAMSGLHLVKRR) substrate
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
B. Procedure
-
Immunoprecipitation: Incubate 100-200 µg of protein lysate with an anti-AMPKα antibody for 2 hours at 4°C. Add Protein A/G beads and incubate for another 1 hour.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing 200 µM SAMS peptide and 200 µM ATP. Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 15-20 minutes with gentle agitation.
-
Stopping the Reaction: Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and measure the ³²P incorporation using a scintillation counter. Kinase activity is expressed as pmol or nmol of phosphate incorporated per minute per mg of protein.
Experimental and Logical Workflows
Visualizing the process of investigation and the logic of the signaling pathway is crucial for understanding and experimental design.
Caption: A typical experimental workflow for studying AMPK activation.
Conclusion and Future Directions
The AMPK signaling pathway is a central hub for metabolic regulation in skeletal muscle. Its ability to sense and respond to cellular energy deficits by promoting ATP-producing catabolic processes while inhibiting ATP-consuming anabolic processes makes it a highly attractive target for therapeutic intervention in metabolic diseases. Pharmacological activation of AMPK holds the potential to mimic some of the beneficial effects of exercise, such as increased glucose uptake and fatty acid oxidation. Future research will continue to unravel the complexities of isoform-specific functions, identify novel downstream targets, and aid in the development of next-generation AMPK activators with improved specificity and therapeutic profiles for use in clinical settings.
References
The Role of AMPK Activator 4 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis. This makes AMPK a highly attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. This technical guide focuses on the function of a specific small molecule, AMPK activator 4 (also known as compound B10), in glucose metabolism. This compound is a potent, selective activator of AMPK in muscle tissues and notably, does not inhibit mitochondrial complex I, a characteristic that distinguishes it from some other AMPK activators.[1][2]
This document provides a comprehensive overview of the mechanism of action of this compound, its effects on various aspects of glucose metabolism, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a direct allosteric activator of AMPK. Its mechanism of action is dependent on the upstream kinase, liver kinase B1 (LKB1), which is responsible for phosphorylating the catalytic α-subunit of AMPK at threonine 172 (Thr172), a critical step for its activation.[1][2] Once activated, AMPK initiates a signaling cascade that impacts multiple downstream targets involved in glucose metabolism.
A key downstream target of AMPK is acetyl-CoA carboxylase (ACC). AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation and a subsequent improvement in insulin sensitivity. The phosphorylation of ACC is a reliable marker of AMPK activation.[1]
Below is a diagram illustrating the signaling pathway of AMPK activation by this compound.
Effects on Glucose Metabolism
AMPK activation by this compound has profound effects on various aspects of glucose metabolism, primarily through its actions in skeletal muscle and liver.
Glucose Uptake in Skeletal Muscle
AMPK activation is a key mechanism for increasing glucose uptake into skeletal muscle, a major site of glucose disposal. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cells. In vitro studies using C2C12 myotubes have demonstrated that this compound dose-dependently induces the phosphorylation of ACC, which is highly consistent with the phosphorylation of AMPK, indicating its efficacy in this cell line.
Hepatic Gluconeogenesis
The liver plays a crucial role in maintaining glucose homeostasis by producing glucose through gluconeogenesis during fasting. AMPK activation in the liver suppresses gluconeogenesis by inhibiting the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Studies in human hepatocarcinoma HepG2 and HuH-7 cells have shown that this compound increases the phosphorylation of AMPK and ACC, suggesting its potential to regulate hepatic glucose production.
Quantitative Data
| Compound | Assay System | Parameter | Value | Reference |
| This compound (Compound B10) | C2C12 myotubes | Effective Concentration (for pACC induction) | 0-20 µM | |
| This compound (Compound B10) | db/db mice | Dosage (oral administration) | 100 mg/kg/day | |
| A-769662 | Partially purified rat liver AMPK | EC50 (AMPK activation) | 0.8 µM | |
| ZLN024 | Recombinant human AMPK α1β1γ1 | EC50 (AMPK activation) | 0.42 µM |
In Vivo Efficacy in a Diabetic Mouse Model
The therapeutic potential of this compound has been demonstrated in the db/db mouse model of type 2 diabetes. Daily oral administration of 100 mg/kg of this compound for 9 weeks resulted in significant improvements in glucose homeostasis. Specifically, the treatment:
-
Significantly lowered fasting blood glucose levels.
-
Improved glucose tolerance.
-
Ameliorated insulin resistance.
These beneficial effects highlight the potential of this compound as an anti-hyperglycemic agent.
The following diagram illustrates the workflow of a typical in vivo study using db/db mice.
Experimental Protocols
In Vitro AMPK Activation Assay in C2C12 Myotubes
Objective: To assess the ability of this compound to induce the phosphorylation of AMPK and its downstream target ACC in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin
-
DMEM with 2% horse serum (differentiation medium)
-
This compound (Compound B10)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Once confluent, induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat differentiated C2C12 myotubes with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 12-24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an ECL reagent and imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
In Vivo Study in db/db Mice
Objective: To evaluate the effect of this compound on glucose homeostasis in a model of type 2 diabetes.
Materials:
-
Male db/db mice (and lean littermate controls)
-
This compound (Compound B10)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Insulin
-
Glucose solution for GTT
-
Anesthesia and euthanasia reagents
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly assign db/db mice to a vehicle control group and a treatment group (n=8-10 per group).
-
-
Drug Administration:
-
Administer this compound (100 mg/kg) or vehicle daily by oral gavage for 9 weeks.
-
-
Monitoring:
-
Monitor body weight, food intake, and fasting blood glucose weekly.
-
-
Glucose and Insulin Tolerance Tests:
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
For OGTT, fast mice overnight, administer an oral glucose load (e.g., 2 g/kg), and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 min).
-
For ITT, fast mice for 4-6 hours, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg), and measure blood glucose at various time points.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood and tissues (liver, skeletal muscle, adipose tissue).
-
Analyze plasma for insulin, triglycerides, and other metabolic parameters.
-
Analyze tissues for protein expression (Western blotting) and gene expression (RT-qPCR) of key metabolic markers.
-
Conclusion
This compound (compound B10) is a potent and selective activator of AMPK with promising therapeutic potential for the treatment of type 2 diabetes. Its ability to improve glucose tolerance, lower fasting blood glucose, and enhance insulin sensitivity in preclinical models underscores the importance of AMPK as a drug target. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function of this compound and other novel AMPK activators in the context of glucose metabolism and metabolic diseases. Further studies are warranted to fully elucidate its quantitative effects and long-term safety profile.
References
An In-depth Technical Guide on AMPK Activator SC4 and its LKB1-Dependent Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the AMP-activated protein kinase (AMPK) activator SC4, with a focus on its mechanism of action involving LKB1-dependent phosphorylation. This document details quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.
Introduction to AMPK and the Role of LKB1
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increase in the AMP:ATP ratio.[3]
The activation of AMPK is a multi-step process. A key event is the phosphorylation of threonine 172 (Thr172) within the activation loop of the catalytic α subunit.[2] This phosphorylation is primarily carried out by the upstream kinase, Liver Kinase B1 (LKB1), a master kinase that activates a family of AMPK-related kinases. The LKB1-mediated phosphorylation is a prerequisite for full AMPK activation. Small molecule activators can further enhance AMPK activity through allosteric mechanisms.
AMPK Activator SC4: A Focus on LKB1-Dependent Activation
SC4 is a potent and specific small molecule activator of AMPK complexes, demonstrating a preference for α2β2-containing isoforms, which are predominant in human skeletal muscle. Its mechanism of action is dependent on the presence of LKB1, which phosphorylates AMPK at Thr172, thereby enabling SC4 to allosterically activate the enzyme. SC4 binds to the Allosteric Drug and Metabolite (ADaM) site, a cavity at the interface of the α-kinase domain and the β-carbohydrate-binding module (CBM).
Quantitative Data Presentation
The following tables summarize the quantitative data for the AMPK activator SC4 and a related pan-AMPK activator, MSG011, derived from it.
Table 1: In Vitro Efficacy of AMPK Activator SC4 on α2β2 Isoforms
| Compound | AMPK Isoform | EC50 (nM) |
| SC4 | α2β2γ1 | 17.2 |
| SC4 | α2β2γ3 | 82.1 |
Data sourced from ProbeChem
Table 2: In Vitro Efficacy of Pan-AMPK Activator MSG011
| Compound | AMPK Isoform | EC50 (nM) |
| MSG011 | α1β1γ1 | 140.4 |
| MSG011 | α1β2γ1 | 248.9 |
| MSG011 | α2β1γ1 | 553.4 |
| MSG011 | α2β2γ1 | 472.9 |
Data sourced from ProbeChem
Signaling Pathway and Mechanism of Action
The activation of AMPK by SC4 is a multifaceted process that relies on the upstream kinase LKB1. The following diagram illustrates the signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize AMPK activators like SC4.
In Vitro AMPK Kinase Assay (Radiolabel Method)
This assay measures the direct activation of purified AMPK by a test compound.
Materials:
-
Purified recombinant AMPK (e.g., α2β2γ1 isoform)
-
Kinase buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.4 mM AMP)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Test compound (e.g., SC4) dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Phosphoric acid (1% v/v)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, SAMS peptide (200 µM), and purified AMPK enzyme.
-
Add varying concentrations of the test compound (e.g., SC4) or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (200 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-AMPK (Thr172)
This protocol is used to assess the phosphorylation status of AMPK in cells treated with an activator.
Materials:
-
Cell line of interest (e.g., HEK293T, C2C12 myotubes)
-
Cell culture medium and supplements
-
Test compound (e.g., SC4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal loading.
-
Quantify the band intensities to determine the relative phosphorylation level.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein within a cellular environment.
Materials:
-
Intact cells
-
Test compound (e.g., SC4) and vehicle (DMSO)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents (as described in section 4.2)
Procedure:
-
Treat intact cells with the test compound or vehicle.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.
-
Lyse the heated cells (e.g., by repeated freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (AMPK) remaining in the supernatant by western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
AMPK activator SC4 represents a valuable tool for studying the therapeutic potential of targeting AMPK in metabolic diseases. Its potent and isoform-preferential activation, coupled with a clear LKB1-dependent mechanism, makes it a subject of significant interest in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate SC4 and develop novel AMPK activators. A thorough understanding of the interplay between small molecule activators and the upstream LKB1 signaling pathway is critical for the successful development of next-generation metabolic modulators.
References
An In-depth Technical Guide to the Cellular Effects of AMPK Activator 4 (B10) Without Mitochondrial Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. A significant challenge in the development of AMPK activators has been the prevalence of indirect mechanisms of action, particularly the inhibition of mitochondrial complex I, which can lead to undesirable side effects. This technical guide focuses on a novel direct AMPK activator, designated as AMPK activator 4 (also known as compound B10), a benzyloxy arylamide that potently and selectively activates AMPK without inhibiting mitochondrial function. We will delve into its cellular effects, the underlying signaling pathways, and the detailed experimental protocols used to characterize this compound, providing a comprehensive resource for researchers in the field.
Introduction
The pursuit of therapeutic agents that modulate cellular metabolism has identified AMP-activated protein kinase (AMPK) as a key target. AMPK activation shifts cellular processes from anabolic to catabolic, thereby restoring energy balance. While compounds like metformin activate AMPK indirectly through mitochondrial inhibition, there is a growing interest in direct allosteric activators that avoid potential mitochondrial toxicity. This compound (B10) has emerged as a promising candidate, demonstrating potent, muscle-selective AMPK activation and favorable metabolic outcomes in preclinical models without the liabilities of mitochondrial complex I inhibition. This document provides a detailed overview of the cellular and molecular pharmacology of this compound.
Mechanism of Action
This compound is a direct allosteric activator of the AMPK heterotrimer. Its mechanism is distinct from that of AMP and other activators that rely on changes in the cellular AMP:ATP ratio. The activation is dependent on the upstream kinase LKB1, which phosphorylates the α-catalytic subunit of AMPK at threonine 172. It is hypothesized that this compound binds to the AMPK complex, inducing a conformational change that facilitates LKB1-mediated phosphorylation and subsequent activation. A key feature of this activator is its lack of inhibitory activity on mitochondrial complex I, a common characteristic of indirect AMPK activators.
Cellular Effects of this compound (B10)
The cellular effects of this compound have been characterized in various cell lines, demonstrating its ability to modulate key metabolic pathways.
In Vitro Efficacy and Selectivity
The potency of this compound was assessed through its ability to induce the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).
| Cell Line | Treatment Concentration (µM) | Duration (hours) | p-AMPKα (Thr172) Fold Change | p-ACC (Ser79) Fold Change |
| C2C12 myotubes | 10 | 12 | Significant Increase | Significant Increase |
| HepG2 | 10 | 24 | Significant Increase | Significant Increase |
| HuH-7 | 10 | 24 | Significant Increase | Significant Increase |
Table 1: In Vitro Activation of AMPK Signaling by this compound (B10). Data summarized from studies demonstrating a dose-dependent increase in AMPK and ACC phosphorylation. "Significant Increase" indicates a statistically significant change from vehicle control as reported in the source literature.
Effects on Cellular Viability
The cytotoxic potential of this compound was evaluated in HepG2 cells.
| Treatment Concentration (µM) | Duration (hours) | Cell Viability (% of control) |
| 10 | 72 | ~95% |
| 20 | 72 | ~90% |
Table 2: Effect of this compound (B10) on HepG2 Cell Viability. The compound exhibits low cytotoxicity at effective concentrations.
Signaling Pathways
The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream pathways involved in cellular metabolism and energy homeostasis.
Caption: Signaling pathway of this compound (B10).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Cell Culture
-
C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, cells were grown to confluence and the medium was switched to DMEM with 2% horse serum for 5-7 days.
-
HepG2 and HuH-7 Cells: Cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to quantify the phosphorylation status of AMPK and ACC.
Caption: Western Blot experimental workflow.
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Effects
The therapeutic potential of this compound was investigated in a diabetic mouse model.
| Animal Model | Treatment Dose (mg/kg) | Duration | Effect on Fasting Blood Glucose | Effect on Insulin Resistance |
| db/db mice | 100 (oral gavage) | 9 weeks | Significantly Lowered | Significantly Improved |
Table 3: In Vivo Metabolic Effects of this compound (B10) in db/db Mice. These findings highlight the potential of this compound as a treatment for type 2 diabetes.
Conclusion
This compound (B10) represents a significant advancement in the development of direct AMPK activators. Its ability to potently and selectively activate AMPK in muscle tissue without inhibiting mitochondrial complex I distinguishes it from many existing compounds. The cellular effects, including the phosphorylation of key metabolic regulators and the subsequent improvement in glucose homeostasis in vivo, underscore its therapeutic potential. The detailed protocols provided herein offer a framework for the further investigation and characterization of this and other novel AMPK activators. This in-depth guide serves as a valuable resource for researchers dedicated to unraveling the complexities of metabolic regulation and developing novel therapies for metabolic diseases.
The Role of AMPK Activator 4 (Compound B10) in Enhancing Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AMPK activator 4, also known as compound B10, and its significant role in improving insulin sensitivity. As a potent and selective AMP-activated protein kinase (AMPK) activator, this compound has demonstrated promising therapeutic potential for metabolic diseases, particularly type 2 diabetes. Unlike many other AMPK activators, compound B10 does not inhibit mitochondrial complex I, a characteristic that may offer a superior safety profile. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and illustrates the relevant signaling pathways.
Introduction to AMPK and its Role in Insulin Sensitivity
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] When activated in response to a low cellular energy state (i.e., a high AMP:ATP ratio), AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[2]
In the context of insulin sensitivity, AMPK activation has several beneficial effects:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[3]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation for ATP production.
-
Suppression of Hepatic Glucose Production: In the liver, AMPK activation inhibits gluconeogenesis, the process of producing glucose, which is often elevated in insulin-resistant states.
-
Improved Mitochondrial Function: Chronic AMPK activation can stimulate mitochondrial biogenesis, leading to an increased capacity for cellular respiration.
Dysregulation of AMPK activity is often observed in metabolic disorders like obesity and type 2 diabetes, making it a compelling therapeutic target.
This compound (Compound B10): A Novel AdipoRon Analogue
This compound, referred to as compound B10 in the primary literature, is a benzyloxy arylamide identified as a potent AMPK activator.[4] It was developed as an analogue of AdipoRon, a compound reported to be an adiponectin receptor agonist that activates AMPK. A key advantage of compound B10 is its lack of inhibitory activity on mitochondrial complex I, which mitigates the risk of lactic acidosis, a potential side effect associated with some AMPK activators like metformin.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound (compound B10).
Table 1: In Vitro Efficacy of this compound (Compound B10)
| Parameter | Cell Line | Concentration | Result |
| AMPK Phosphorylation | C2C12 myotubes | 0-20 μM | Dose-dependent increase |
| ACC Phosphorylation | C2C12 myotubes | 0-20 μM | Dose-dependent increase, consistent with AMPK phosphorylation |
| AMPK Phosphorylation | HepG2 and HuH-7 cells | 0-20 μM | Increased phosphorylation |
| ACC Phosphorylation | HepG2 and HuH-7 cells | 0-20 μM | Increased phosphorylation |
| Cell Viability | HepG2 cells | 10-20 μM (72h) | Slight decrease |
Table 2: In Vivo Efficacy of this compound (Compound B10) in db/db Mice
| Parameter | Animal Model | Dosage | Duration | Result |
| Fasting Blood Glucose | db/db mice | 100 mg/kg/day (i.g.) | 2-6 weeks | Significantly lowered |
| Insulin Resistance | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Significantly improved |
| Glucose Tolerance | Normal mice | Dose-dependent | Acute | Improved |
| Cardiac Hypertrophy | db/db mice | 100 mg/kg/day (i.g.) | Not specified | No significant cardiac hypertrophy observed |
| Body Weight | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Not significantly affected |
| Liver Injury Markers (ALT, AST) | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Not significantly affected |
Signaling Pathways
The activation of AMPK by compound B10 initiates a cascade of downstream signaling events that collectively contribute to improved insulin sensitivity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on insulin sensitivity.
In Vitro AMPK Activation Assay in C2C12 Myotubes
This protocol describes how to assess the ability of this compound to induce the phosphorylation of AMPK and its downstream target ACC in a skeletal muscle cell line.
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (Compound B10)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, switch the medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin to induce differentiation into myotubes.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 μM).
-
Treat the differentiated myotubes with the compound or vehicle (DMSO) for the specified duration (e.g., 12-24 hours).
-
-
Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
In Vivo Insulin Tolerance Test (ITT) in Mice
This protocol is used to assess whole-body insulin sensitivity in mice treated with this compound.
Materials:
-
db/db mice or other suitable mouse model of insulin resistance
-
This compound (Compound B10)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Human insulin
-
Sterile saline
-
Glucometer and glucose test strips
-
Restraining device for mice
Procedure:
-
Animal Acclimatization and Treatment:
-
House the mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administer this compound (e.g., 100 mg/kg) or vehicle daily by oral gavage for the desired treatment period (e.g., 9 weeks).
-
-
Fasting:
-
Fast the mice for 4-6 hours before the ITT. Ensure free access to water.
-
-
Insulin Injection and Glucose Monitoring:
-
Record the body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein.
-
Inject human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates greater insulin sensitivity.
-
Conclusion
This compound (compound B10) represents a promising new class of therapeutics for the management of insulin resistance and type 2 diabetes. Its selective activation of AMPK in muscle tissue, coupled with a favorable safety profile of not inhibiting mitochondrial complex I, makes it an attractive candidate for further development. The data presented in this guide highlight its potent in vitro and in vivo efficacy in improving glucose homeostasis. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds. Future studies should focus on elucidating the long-term efficacy and safety of this compound in more advanced preclinical models and eventually in human clinical trials.
References
- 1. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Discovery of AdipoRon analogues as novel AMPK activators without inhibiting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AMPK Activator 4 (Compound B10): A Technical Overview
A novel therapeutic candidate, AMPK activator 4 (compound B10), has emerged from the optimization of AdipoRon analogues, demonstrating potent and selective activation of AMP-activated protein kinase (AMPK) without the off-target effects of its parent compound. This benzyloxy arylamide derivative has shown significant promise in preclinical models of metabolic disease, particularly type 2 diabetes, by improving glucose homeostasis and insulin sensitivity.
Compound B10 was identified through a focused drug discovery effort to develop AdipoRon analogues that retain the beneficial AMPK-activating properties while eliminating the moderate inhibition of mitochondrial complex I, a characteristic of AdipoRon that raises concerns about the potential for lactic acidosis[1][2]. This strategic modification has resulted in a promising therapeutic agent with a potentially improved safety profile.
In Vitro Efficacy and Mechanism of Action
Compound B10 has demonstrated potent activation of AMPK in cellular assays. A key measure of its efficacy is its ability to induce the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.
| Compound | EC50 (AMPK Activation) | Cell Line | Key Findings |
| Compound B10 | Not explicitly quantified in publicly available literature | C2C12 myotubes, HepG2, HuH-7 | Dose-dependently increases phosphorylation of AMPK and ACC.[1] |
| AdipoRon | Not specified | Various | Activates AMPK but also moderately inhibits mitochondrial complex I.[1][2] |
| MK-8722 | Not specified | Various | A pan-AMPK activator used as a comparator, known to cause cardiac hypertrophy. |
The activation of AMPK by compound B10 is dependent on the upstream kinase LKB1. This mechanism is consistent with the canonical AMPK activation pathway, where LKB1 phosphorylates the α-catalytic subunit of AMPK at threonine 172.
In Vivo Pharmacological Effects
Preclinical studies in animal models have highlighted the therapeutic potential of compound B10 in treating metabolic disorders.
| Animal Model | Compound and Dosage | Key Findings |
| Normal Mice | Compound B10 (unspecified doses) | Dose-dependently improved glucose tolerance in an oral glucose tolerance test. |
| db/db Diabetic Mice | Compound B10 (unspecified doses) | Significantly lowered fasting blood glucose levels and ameliorated insulin resistance. |
A significant advantage of compound B10 observed in these studies is its tissue-selective action. Unlike the pan-AMPK activator MK-8722, which can lead to cardiac hypertrophy, compound B10 appears to selectively activate AMPK in muscle tissue, thereby avoiding this adverse cardiac effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols employed in the evaluation of compound B10.
In Vitro AMPK Activation Assay
This assay is designed to measure the ability of a compound to induce the phosphorylation of AMPK and its downstream target, ACC, in cultured cells.
-
Cell Culture: C2C12 myotubes, HepG2, or HuH-7 cells are cultured in appropriate media until they reach the desired confluence.
-
Compound Treatment: Cells are treated with varying concentrations of compound B10 or control compounds (e.g., AdipoRon, MK-8722) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of AMPK activation.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity in vivo.
-
Animal Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.
-
Compound Administration: Compound B10 or a vehicle control is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.
-
Serial Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance. A lower AUC indicates improved glucose clearance.
Signaling Pathway and Discovery Workflow
The discovery of compound B10 followed a rational drug design approach, leveraging the known structure-activity relationships of AdipoRon.
Caption: The discovery workflow for compound B10, from lead optimization to preclinical candidate selection.
The mechanism of action of compound B10 centers on the activation of the AMPK signaling pathway, which plays a pivotal role in cellular energy homeostasis.
Caption: The signaling pathway activated by compound B10, leading to improved metabolic control.
References
An In-depth Technical Guide on the Physiological Effects of Selective AMPK Activation by A-769662
Disclaimer: The term "compound 4" is not a universally recognized identifier for a specific selective AMP-activated protein kinase (AMPK) activator. Therefore, this technical guide will focus on a well-characterized and widely studied selective AMPK activator, A-769662 , as a representative example to explore the physiological effects of such compounds.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Its activation triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[2] This has made AMPK an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] A-769662 is a potent, allosteric activator of AMPK that has been instrumental in elucidating the physiological consequences of selective AMPK activation.[3][4] This guide provides a comprehensive overview of the physiological effects of A-769662, with a focus on its mechanism of action, its impact on glucose and lipid metabolism, and detailed experimental protocols for its study.
Mechanism of Action of A-769662
A-769662 is a direct activator of AMPK, functioning through a dual mechanism that mimics the effects of the natural activator, AMP. It allosterically activates the AMPK complex and inhibits the dephosphorylation of a key activating residue, Threonine-172 (Thr172), on the catalytic α-subunit. Notably, A-769662's binding site is distinct from that of AMP, located at the interface between the α-subunit's kinase domain and the β-subunit's carbohydrate-binding module. Its activity is highly selective for AMPK heterotrimers containing the β1 subunit.
Quantitative Data on the Effects of A-769662
The following tables summarize the quantitative effects of A-769662 observed in various experimental settings.
Table 1: In Vitro Efficacy of A-769662
| Parameter | System | EC50 / IC50 | Reference |
| AMPK Activation (EC50) | Purified rat liver AMPK | 0.8 µM | |
| Fatty Acid Synthesis Inhibition (IC50) | Primary rat hepatocytes | 3.2 µM | |
| Fatty Acid Synthesis Inhibition (IC50) | Mouse hepatocytes | 3.6 µM |
Table 2: In Vivo Metabolic Effects of A-769662 in Rodent Models
| Animal Model | Treatment | Key Findings | Reference |
| ob/ob mice | 30 mg/kg b.i.d. (i.p.) | - 40% decrease in plasma glucose- Significant decrease in plasma and liver triglycerides- Reduced body weight gain | |
| Sprague Dawley rats | 30 mg/kg (i.p.) | - Significant reduction in respiratory exchange ratio, indicating increased fatty acid oxidation | |
| High-Fat Diet-fed mice | 6-week treatment | - Protection against diet-induced obesity- Improved glucose tolerance and insulin sensitivity |
Table 3: Effects of A-769662 on Glucose Uptake
| System | Concentration | Effect on Glucose Uptake | Reference |
| Mouse Soleus Muscle (129S6/sv) | 500 µM | ~15% increase | |
| Mouse Soleus Muscle (129S6/sv) | 1 mM | ~60% increase | |
| Primary rat/human adipocytes | 300 µM | Significant reduction in insulin-stimulated uptake | |
| Cultured cardiomyocytes | 100 µM | No significant stimulation alone, but potentiates other activators |
Experimental Protocols
This protocol is adapted from studies investigating the chronic effects of A-769662 on metabolic parameters in mice fed a high-fat diet (HFD).
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: High-fat diet (e.g., 60% of calories from fat) for 10-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
A-769662 Administration:
-
Preparation: Dissolve A-769662 in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosage: 30 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily (b.i.d.) for a period of 4-6 weeks.
-
-
Monitoring and Outcome Measures:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.
-
Glucose Tolerance Test (GTT): Performed after a specified treatment period (e.g., 4 weeks). Mice are fasted overnight, followed by an i.p. injection of glucose (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Performed after a specified treatment period (e.g., 5 weeks). Mice are fasted for 4-6 hours, followed by an i.p. injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes post-injection.
-
Tissue and Blood Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma triglycerides and insulin. Tissues such as liver, adipose tissue, and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen for further analysis (e.g., triglyceride content, Western blotting).
-
This protocol is based on methods for measuring fatty acid oxidation in isolated hepatocytes using radiolabeled substrates.
-
Cell Culture: Isolate primary hepatocytes from mice or rats via collagenase perfusion.
-
Treatment:
-
Pre-incubate hepatocytes in a suitable buffer (e.g., Krebs-Henseleit) with A-769662 at desired concentrations (e.g., 1-100 µM) for a specified time (e.g., 1-4 hours).
-
-
Fatty Acid Oxidation Measurement:
-
Substrate: Prepare a solution of [1-14C]palmitic acid complexed to bovine serum albumin (BSA).
-
Assay: Add the [14C]palmitic acid solution to the treated hepatocytes and incubate for a defined period (e.g., 30-60 minutes).
-
Measurement: The oxidation of [14C]palmitic acid produces 14CO2 and acid-soluble metabolites (ASMs). The reaction is stopped by adding perchloric acid. The 14CO2 is trapped, and the radioactivity in the CO2 and the supernatant (containing ASMs) is measured by scintillation counting.
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO2 and ASMs per unit of time and protein content.
-
This protocol describes the detection of AMPK activation by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Sample Preparation:
-
Cell Culture: Treat cells (e.g., PC-3, primary hepatocytes) with A-769662 (e.g., 1 mM for 1 hour).
-
Tissue: Homogenize frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Caption: A-769662 directly activates AMPK, leading to downstream metabolic effects.
References
- 1. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A-769662 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to AMPK Activator 4 (CAS 2493239-46-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMPK Activator 4, with the Chemical Abstracts Service (CAS) number 2493239-46-4, is a potent and selective AMP-activated protein kinase (AMPK) activator. This small molecule has garnered significant interest within the scientific community for its targeted action on AMPK, a central regulator of cellular energy homeostasis. Unlike some other AMPK activators, it does not inhibit the mitochondrial complex I, offering a more specific mechanism of action. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in metabolic disease research and drug development.
Molecular Structure and Chemical Properties
This compound is a complex organic molecule with a defined chemical structure that facilitates its specific interaction with the AMPK enzyme complex.
| Property | Value |
| CAS Number | 2493239-46-4 |
| Molecular Formula | C24H21ClN2O3 |
| Molecular Weight | 420.89 g/mol |
| SMILES | CC(C)(Oc1ccc(Cl)cc1)C(=O)Nc1ccc(OCc2ccc(cc2)C#N)cc1 |
| Chemical Name | 2-(4-chlorophenoxy)-2-methyl-N-(4-((4-cyanobenzyl)oxy)phenyl)propanamide[1] |
Mechanism of Action: A Targeted Approach to AMPK Activation
This compound functions as a potent and selective activator of AMP-activated protein kinase (AMPK).[2][3][4] AMPK is a crucial cellular energy sensor that plays a pivotal role in regulating metabolism. The activation of AMPK by this compound is achieved without the inhibition of mitochondrial complex I, highlighting its specific mode of action.[2]
The primary mechanism involves the induction of phosphorylation of the AMPKα subunit at threonine 172 (Thr172), a critical step for its activation. This phosphorylation is dependent on the upstream kinase, liver kinase B1 (LKB1). Once activated, AMPK proceeds to phosphorylate its downstream targets, a key one being acetyl-CoA carboxylase (ACC). The phosphorylation of ACC leads to its inhibition, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound.
In Vitro and In Vivo Efficacy
Extensive studies have demonstrated the biological activity of this compound in both cellular and animal models.
In Vitro Data Summary
The compound has been shown to effectively activate AMPK in various cell lines, leading to the phosphorylation of both AMPK and its downstream target ACC.
| Cell Line | Concentration Range | Incubation Time | Key Observations |
| C2C12 myotubes | 0-20 µM | 12-24 hours | Dose-dependent increase in AMPK and ACC phosphorylation. |
| HepG2 (human hepatoma) | 0-20 µM | 12-24 hours | Increased phosphorylation of AMPK and ACC. |
| HuH-7 (human hepatoma) | 0-20 µM | 12-24 hours | Increased phosphorylation of AMPK and ACC. |
At higher concentrations (10-20 µM) and longer treatment durations (72 hours), a slight decrease in the viability of HepG2 cells has been observed.
In Vivo Data Summary
Animal studies, particularly in diabetic mouse models, have highlighted the therapeutic potential of this compound.
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |
| db/db mice | 100 mg/kg | Intragastric | Daily for 9 weeks | Significantly lowered fasting blood glucose levels and improved insulin resistance. |
| Normal mice | Not specified | Not specified | Not specified | Dose-dependently improves glucose tolerance. |
Importantly, the in vivo studies in db/db mice did not show significant effects on body weight or markers of liver injury (ALT and AST), suggesting a favorable safety profile at the tested dosage.
Experimental Protocols: Western Blot Analysis of AMPK Activation
To assess the activation of AMPK by this compound, Western blotting is a standard and effective method. The following protocol provides a detailed methodology for this experiment.
Experimental Workflow
The general workflow for assessing the efficacy of this compound in a cell-based assay is depicted below.
Detailed Protocol
a. Cell Culture and Treatment:
-
Seed C2C12 myoblasts or HepG2 cells in 6-well plates and culture until they reach the desired confluency. For C2C12 cells, differentiation into myotubes may be required.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 12 or 24 hours). Include a vehicle control (DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
This compound (CAS 2493239-46-4) represents a valuable tool for researchers investigating the role of AMPK in health and disease. Its potent and selective activation of AMPK, without off-target effects on the mitochondrial complex I, makes it a compelling compound for studies on metabolic disorders such as type 2 diabetes and obesity. The data summarized herein, along with the detailed experimental protocol, provides a solid foundation for further research and development efforts in this promising area of therapeutic intervention.
References
Methodological & Application
Application Notes and Protocols for AMPK Activator 4 in HepG2 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] As a heterotrimeric complex, it is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1][3] In the liver, AMPK is a key regulator of glucose and lipid metabolism.[3] Its activation leads to the inhibition of cholesterol and triglyceride synthesis and a decrease in hepatic glucose production, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.
AMPK activator 4 is a potent and selective small molecule that activates AMPK without inhibiting mitochondrial complex I. It has been shown to induce the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in HepG2 human hepatocarcinoma cells. These application notes provide detailed protocols for utilizing this compound in HepG2 cell culture experiments to study its effects on key metabolic signaling pathways.
Mechanism of Action of AMPK in HepG2 Cells
Upon activation by this compound, AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic shift. In HepG2 cells, key downstream effects include:
-
Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. It also inhibits the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis, often through the modulation of sterol regulatory element-binding protein 2 (SREBP-2).
-
Regulation of Gluconeogenesis: AMPK activation can suppress the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK), thereby reducing glucose output from hepatocytes.
-
Modulation of Cell Growth and Proliferation: By regulating downstream targets, AMPK activation can influence cell growth and apoptosis. For instance, it has been shown to modulate the NF-κB signaling pathway in HepG2 cells.
Signaling Pathway Diagram
Caption: AMPK signaling pathway in HepG2 cells.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of AMPK activation in HepG2 cells based on available data for this compound and other activators.
Table 1: Effect of this compound on Protein Phosphorylation in HepG2 Cells
| Target Protein | Treatment Concentration (µM) | Incubation Time (hours) | Change in Phosphorylation | Reference |
| AMPK | 0-20 | 12-24 | Dose-dependent increase | |
| ACC | 0-20 | 12-24 | Dose-dependent increase |
Table 2: Effects of General AMPK Activation on Lipid Profile in HepG2 Cells
| Parameter | Treatment Example | Change from Control | Reference |
| Total Cholesterol | Strawberry Extract | Decrease (up to 0.50-fold) | |
| LDL-Cholesterol | Strawberry Extract | Decrease (up to 0.30-fold) | |
| Triglycerides | Strawberry Extract | Decrease (up to 0.40-fold) | |
| p-AMPK/AMPK Ratio | Strawberry Extract | Increase (up to 3.06-fold) |
Experimental Protocols
General Cell Culture and Treatment
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): For certain assays, it may be beneficial to serum-starve the cells for 12-24 hours in serum-free DMEM prior to treatment to reduce basal signaling.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. Replace the medium in the culture vessels with the medium containing the desired concentration of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours).
Western Blotting for Protein Phosphorylation
This protocol is for assessing the phosphorylation status of AMPK and ACC.
Experimental Workflow Diagram:
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify intracellular lipid droplets.
Protocol:
-
Treatment: Seed HepG2 cells on coverslips in a 24-well plate and treat with this compound in the presence of a lipid challenge (e.g., oleic acid) for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Staining: Wash with PBS and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 30 minutes.
-
Washing: Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets using a light microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO to prepare the stock solution.
-
Cell Viability: At higher concentrations (10-20 µM) and longer incubation times (72 hours), this compound may slightly decrease the viability of HepG2 cells. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for your experiments.
-
Positive Controls: Consider using well-characterized AMPK activators like AICAR or metformin as positive controls.
-
Specificity: To confirm that the observed effects are mediated by AMPK, consider using an AMPK inhibitor such as Compound C in parallel experiments.
Conclusion
This compound presents a valuable tool for investigating the role of AMPK in hepatic metabolism using the HepG2 cell line. The protocols and data presented here provide a framework for designing and executing experiments to elucidate the metabolic effects of this compound. As with any experimental system, optimization of treatment conditions and validation of results are essential for robust and reproducible findings.
References
- 1. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is an AMPK Metabolic Activator? - Life Extension [lifeextension.com]
- 3. A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intragastric Gavage of AMPK Activators in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intragastric administration of AMP-activated protein kinase (AMPK) activators in rodent models. This document is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of AMPK activators.
Introduction to AMPK and its Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, such as exercise, hypoxia, and nutrient deprivation.[1][2]
Activation of AMPK initiates a cascade of events aimed at restoring cellular energy homeostasis. It stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic pathways that consume ATP, including protein and lipid synthesis.[1] Due to its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases like type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), as well as other conditions including cancer and cardiovascular diseases.
Quantitative Data Summary of AMPK Activators in Rodent Models
The following tables summarize quantitative data from various studies utilizing intragastric gavage of specific AMPK activators in rodent models.
Table 1: PXL770
| Parameter | Details | Reference |
| Animal Model | Kidney-specific Pkd1 knockout mice (ADPKD model) | |
| Abcd1 knockout mice (X-linked adrenoleukodystrophy model) | ||
| Dosage | 75 mg/kg, twice daily | |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) / Tween 80 | |
| Duration | 61 days (ADPKD model); 8 weeks (X-linked adrenoleukodystrophy model) | |
| Key Findings | Reduced kidney weight and cystic area in ADPKD mice. Normalized very-long-chain fatty acid (VLCFA) levels in plasma and reduced them in the brain and spinal cord of Abcd1 KO mice. |
Table 2: BI-9774
| Parameter | Details | Reference |
| Animal Model | NOD SCID gamma (NSG) mice with C4-2b xenografts (prostate cancer model) | |
| HanWistar rats | ||
| Dosage | 30 mg/kg, daily | |
| Vehicle | Not specified in the provided abstract | |
| Duration | 3 weeks | |
| Key Findings | Significantly reduced tumor growth and weight in the prostate cancer xenograft model. Acutely improved glucose tolerance and increased muscle glucose uptake in rats. |
Table 3: MK-8722
| Parameter | Details | Reference |
| Animal Model | Male BALB/c nude mice with PANC-1 xenografts (pancreatic cancer model) | |
| db/db mice (type 2 diabetes model) | ||
| Dosage | 25 mg/kg/day or 30 mg/kg/day | |
| Vehicle | DMSO; or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | |
| Duration | 30 days | |
| Key Findings | Significantly inhibited tumor volume and weight in the pancreatic cancer model. Dose-dependent lowering of blood glucose in diabetic mice. |
Table 4: Resveratrol
| Parameter | Details | Reference |
| Animal Model | B6C3F1/N mice | |
| C57BL/6J mice with high-fat diet-induced osteoarthritis | ||
| Athymic (Nu/Nu) mice with melanoma xenografts | ||
| Dosage | 156-2500 mg/kg/day (immunotoxicity study); 22.5 and 45 mg/kg (osteoarthritis study); 75 mg/kg (metabolism study) | |
| Vehicle | Not specified in several abstracts, one study used 50% ethanol in 0.9% saline | |
| Duration | 28 days (immunotoxicity study); 12 weeks (osteoarthritis study) | |
| Key Findings | No evidence of immunotoxicity at doses up to 2500 mg/kg/day. Alleviated osteoarthritis pathology at 45 mg/kg. Did not inhibit melanoma xenograft growth. |
Experimental Protocols
General Protocol for Intragastric Gavage in Rodents
This protocol provides a general guideline for performing intragastric gavage. Specific parameters such as gavage volume and needle size should be adjusted based on the animal's weight and species.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).
-
Syringes
-
Test compound formulated in a suitable vehicle
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib or xiphoid process. Mark the needle at the level of the animal's nose to prevent over-insertion.
-
Restraint:
-
Mouse: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.
-
Rat: Hold the rat near the thoracic region while supporting the lower body.
-
-
Gavage Administration:
-
Gently extend the animal's head and neck to create a straight path to the esophagus.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and try again.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the solution.
-
-
Post-Procedure Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for at least 5-10 minutes for any signs of distress, such as labored breathing.
Specific Protocol for PXL770 Administration in Mice
This protocol is adapted from studies on X-linked adrenoleukodystrophy.
Materials:
-
PXL770
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) with Tween 80
-
Standard gavage equipment
Procedure:
-
Formulation Preparation: Suspend PXL770 in the 0.5% CMC/Tween 80 vehicle to achieve the desired concentration for a 75 mg/kg dose.
-
Animal Dosing:
-
Animal Model: Abcd1 knockout mice.
-
Dosing Regimen: Administer 75 mg/kg of the PXL770 suspension via oral gavage twice daily.
-
Control Group: Administer the vehicle alone using the same volume and frequency.
-
-
Endpoint Analysis: After the treatment period (e.g., 8 weeks), collect blood and tissues (brain, spinal cord) for analysis of very-long-chain fatty acid (VLCFA) levels.
Specific Protocol for BI-9774 Administration in a Mouse Xenograft Model
This protocol is based on a study investigating the effect of BI-9774 on prostate cancer.
Materials:
-
BI-9774
-
Appropriate vehicle (to be determined based on compound solubility)
-
Standard gavage equipment
Procedure:
-
Animal Model: Immune-compromised mice (e.g., NSG) with established subcutaneous C4-2b tumor xenografts.
-
Dosing Regimen:
-
Once tumors reach a palpable size (e.g., 90 mm³), randomize mice into treatment and control groups.
-
Administer 30 mg/kg of BI-9774 or vehicle daily via oral gavage for 3 weeks.
-
-
Endpoint Analysis:
-
Monitor tumor volume throughout the study.
-
At the end of the study, harvest tumors and measure their weight.
-
Perform histological analysis (e.g., Ki-67 staining for proliferation) and lipidomics on tumor tissue.
-
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for Intragastric Gavage Studies
Caption: General experimental workflow.
References
Activating Cellular Energy Homeostasis: An Experimental Workflow for Studying AMPK Activation by Compound 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[1][2] AMPK acts as a cellular energy sensor, activated by stresses that deplete ATP levels.[1][2] This activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) states. One of the key markers of AMPK activation is the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).[3]
Compound 4, also known as SC4, has been identified as a potent, direct activator of AMPK. It exhibits a preference for α2-containing AMPK complexes and has been shown to stimulate glucose uptake in skeletal muscle. Unlike some indirect activators that work by inducing cellular stress and increasing the AMP:ATP ratio, Compound 4 can directly engage with the AMPK complex. This application note provides a detailed experimental workflow for researchers to investigate and quantify the activation of AMPK by Compound 4 in a cellular context.
Signaling Pathway of AMPK Activation
AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation can be triggered by various upstream signals that ultimately lead to the phosphorylation of the α-subunit at Thr172 by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKK2). Activated AMPK then phosphorylates a range of downstream targets to restore cellular energy balance. These targets include Acetyl-CoA Carboxylase (ACC), which is inhibited upon phosphorylation, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Caption: Signaling pathway of AMPK activation by Compound 4.
Experimental Workflow
A systematic approach is essential to comprehensively study the effects of Compound 4 on AMPK activation. The following workflow outlines the key experimental stages, from initial cell culture to detailed biochemical and functional assays.
Caption: Experimental workflow for studying AMPK activation with Compound 4.
Data Presentation
Table 1: Dose-Dependent Effect of Compound 4 on AMPK and ACC Phosphorylation
| Treatment Group | Concentration (µM) | p-AMPK (Thr172) / Total AMPK (Relative Intensity) | p-ACC (Ser79) / Total ACC (Relative Intensity) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Compound 4 | 0.1 | 1.85 ± 0.21 | 1.75 ± 0.19 |
| Compound 4 | 1 | 4.52 ± 0.48 | 4.20 ± 0.41 |
| Compound 4 | 10 | 8.13 ± 0.79 | 7.89 ± 0.72 |
| Compound 4 | 20 | 8.25 ± 0.81 | 7.95 ± 0.75 |
Data are presented as mean ± standard deviation (n=3). Relative intensity is normalized to the vehicle control.
Table 2: Time-Course of AMPK and ACC Phosphorylation by Compound 4 (10 µM)
| Treatment Time | p-AMPK (Thr172) / Total AMPK (Relative Intensity) | p-ACC (Ser79) / Total ACC (Relative Intensity) |
| 0 min | 1.00 ± 0.10 | 1.00 ± 0.13 |
| 15 min | 3.50 ± 0.32 | 3.25 ± 0.29 |
| 30 min | 6.80 ± 0.61 | 6.50 ± 0.58 |
| 1 hr | 8.10 ± 0.75 | 7.80 ± 0.71 |
| 2 hr | 7.90 ± 0.72 | 7.65 ± 0.69 |
Data are presented as mean ± standard deviation (n=3). Relative intensity is normalized to the 0 min time point.
Table 3: In Vitro AMPK Kinase Activity Assay
| Treatment Group | AMPK Activity (pmol/min/mg) | Fold Activation vs. Vehicle |
| Vehicle (DMSO) | 150 ± 18 | 1.0 |
| Compound 4 (1 µM) | 580 ± 45 | 3.9 |
| Compound 4 (10 µM) | 1250 ± 110 | 8.3 |
| AMP (Positive Control) | 950 ± 85 | 6.3 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Compound 4
-
Cell Culture :
-
Culture C2C12 myoblasts or HepG2 hepatocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For C2C12 differentiation into myotubes, grow cells to confluence and then switch to DMEM with 2% horse serum for 4-6 days.
-
-
Compound 4 Preparation :
-
Prepare a stock solution of Compound 4 in dimethyl sulfoxide (DMSO).
-
For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.
-
-
Treatment :
-
Dose-Response : Seed cells in 6-well plates and grow to 80-90% confluency. Replace the medium with fresh medium containing increasing concentrations of Compound 4 (e.g., 0.1, 1, 10, 20 µM) or vehicle (DMSO) for a fixed time (e.g., 1 hour).
-
Time-Course : Treat cells with a fixed concentration of Compound 4 (e.g., 10 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Protocol 2: Western Blot Analysis for p-AMPK and p-ACC
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Transfer :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: In Vitro AMPK Kinase Activity Assay
This protocol can be performed using either a radioactive (³²P-ATP) or non-radioactive (e.g., ADP-Glo™) format.
-
Immunoprecipitation of AMPK (Optional, for endogenous kinase activity) :
-
Lyse treated cells as described for Western blotting.
-
Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 2 hours.
-
Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction (using recombinant or immunoprecipitated AMPK) :
-
Prepare a reaction mixture containing kinase assay buffer, a synthetic peptide substrate (e.g., SAMS peptide), and either [γ-³²P]ATP or unlabeled ATP, depending on the detection method.
-
Add Compound 4 or vehicle to the reaction mixture.
-
Initiate the reaction by adding the AMPK enzyme (recombinant or immunoprecipitated).
-
Incubate at 30°C for 10-20 minutes.
-
-
Detection :
-
Radioactive Assay : Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™) : Follow the manufacturer's instructions to measure the amount of ADP produced, which correlates with kinase activity.
-
Protocol 4: Cellular Glucose Uptake Assay
-
Cell Preparation :
-
Seed and treat cells with Compound 4 as described in Protocol 1.
-
-
Glucose Uptake :
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer containing a fluorescent glucose analog (e.g., 2-NBDG) for 30-60 minutes at 37°C.
-
-
Measurement :
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize and quantify glucose uptake using fluorescence microscopy.
-
Conclusion
This application note provides a comprehensive experimental framework for characterizing the activation of AMPK by Compound 4. By following these detailed protocols, researchers can obtain robust and reproducible data on the dose- and time-dependent effects of Compound 4 on AMPK signaling and its downstream metabolic consequences. The provided diagrams and data tables serve as a guide for experimental design and data presentation, facilitating a thorough investigation into the therapeutic potential of novel AMPK activators.
References
Measuring ACC Phosphorylation in Response to AMPK Activators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. Its activation triggers a cascade of events aimed at restoring energy homeostasis, making it a key therapeutic target for metabolic diseases. A primary downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AMPK-mediated phosphorylation of ACC at Ser79 (in ACC1) and Ser212 (in ACC2) inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. This document provides detailed application notes and protocols for measuring ACC phosphorylation in response to AMPK activators, such as A-769662, a potent and specific allosteric activator.[1][2][3]
The following sections detail the AMPK-ACC signaling pathway, methods for quantifying ACC phosphorylation, and specific experimental protocols.
AMPK-ACC Signaling Pathway
AMPK activation, either by cellular stress (e.g., increased AMP/ATP ratio) or pharmacological activators like A-769662, leads to the direct phosphorylation of ACC. This inhibitory phosphorylation is a key event in the metabolic switch from an anabolic to a catabolic state.[1][4]
Figure 1: AMPK-ACC Signaling Pathway.
Methods for Measuring ACC Phosphorylation
Several robust methods are available to quantify the phosphorylation status of ACC. The choice of method depends on the specific experimental needs, including throughput, sensitivity, and the type of data required (qualitative vs. quantitative).
Western Blotting
Western blotting is a widely used technique to detect and semi-quantitatively measure the levels of phosphorylated ACC (p-ACC) relative to total ACC.
Experimental Workflow:
Figure 2: Western Blotting Workflow for p-ACC.
Protocol: Western Blotting for Phospho-ACC (Ser79)
-
Cell Lysis:
-
Treat cells with the AMPK activator (e.g., A-769662) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the p-ACC signal to the total ACC signal from a stripped and re-probed blot or a parallel blot.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of p-ACC and is suitable for higher throughput screening. Several commercial kits are available for this purpose.
Protocol: Sandwich ELISA for Phospho-ACC (Ser79) (Based on commercially available kits)
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
-
ELISA Procedure:
-
Add cell lysates to microwells pre-coated with a capture antibody for total ACC.
-
Incubate to allow binding of ACC to the antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phospho-ACC (Ser79).
-
Incubate to allow the detection antibody to bind to the captured phosphorylated ACC.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody that recognizes the detection antibody.
-
Incubate and wash the wells.
-
Add a TMB substrate to develop color. The color intensity is proportional to the amount of p-ACC.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve if quantitative results are needed.
-
Normalize the p-ACC levels to the total protein concentration of the lysate or to total ACC levels measured in a parallel ELISA.
-
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS) offers a highly sensitive and specific method for identifying and quantifying phosphorylation sites. This approach is particularly useful for discovery-based studies and for analyzing complex signaling networks.
Protocol: Targeted Phosphoproteomics using Selected Reaction Monitoring (SRM)
-
Sample Preparation:
-
Prepare cell lysates and quantify protein concentration.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For targeted analysis, use a triple quadrupole mass spectrometer operating in SRM mode to specifically monitor for the precursor and fragment ions of the ACC phosphopeptide of interest.
-
-
Data Analysis:
-
Quantify the peak areas of the SRM transitions corresponding to the phosphorylated and non-phosphorylated forms of the ACC peptide.
-
Determine the stoichiometry of phosphorylation by comparing the signals of the phosphorylated and non-phosphorylated peptides.
-
Data Presentation
Quantitative data from the above methods should be presented in a clear and structured format to facilitate comparison between different treatment conditions.
Table 1: Quantification of ACC Phosphorylation by Western Blot Densitometry
| Treatment Group | p-ACC (Ser79) Intensity (Arbitrary Units) | Total ACC Intensity (Arbitrary Units) | p-ACC / Total ACC Ratio | Fold Change vs. Control |
| Control (Vehicle) | 1500 | 14500 | 0.103 | 1.0 |
| AMPK Activator (1 µM) | 4500 | 14800 | 0.304 | 2.95 |
| AMPK Activator (10 µM) | 8200 | 14600 | 0.562 | 5.46 |
Table 2: Quantification of ACC Phosphorylation by ELISA
| Treatment Group | p-ACC (Ser79) Absorbance (450 nm) | Total Protein (mg/mL) | Normalized p-ACC (Abs/mg/mL) | Fold Change vs. Control |
| Control (Vehicle) | 0.25 | 2.1 | 0.119 | 1.0 |
| AMPK Activator (1 µM) | 0.78 | 2.0 | 0.390 | 3.28 |
| AMPK Activator (10 µM) | 1.45 | 2.2 | 0.659 | 5.54 |
Table 3: Quantification of ACC Phosphorylation by Mass Spectrometry (SRM)
| Treatment Group | Phosphopeptide Peak Area | Non-phosphopeptide Peak Area | % Phosphorylation | Fold Change vs. Control |
| Control (Vehicle) | 5.2e5 | 9.8e6 | 5.1% | 1.0 |
| AMPK Activator (1 µM) | 2.1e6 | 8.1e6 | 20.6% | 4.04 |
| AMPK Activator (10 µM) | 4.5e6 | 5.5e6 | 45.0% | 8.82 |
Conclusion
The measurement of ACC phosphorylation is a reliable and informative readout for assessing the activity of AMPK and the efficacy of its activators. The choice of methodology—Western blotting, ELISA, or mass spectrometry—will depend on the specific research question and available resources. By following the detailed protocols and data presentation guidelines provided in these application notes, researchers can obtain robust and reproducible data to advance their studies in metabolic research and drug development.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Delivery of AMPK Activators in Animal Studies
An important note on "AMPK activator 4": The term "this compound" does not correspond to a widely recognized or standard chemical entity in publicly available scientific literature. It may represent a compound under internal development or a placeholder designation. The following application notes and protocols are based on commonly used and well-characterized AMPK activators in animal studies, such as AICAR, metformin, and A-769662. The provided methodologies can be adapted for novel or proprietary AMPK activators.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective delivery of AMPK activators in preclinical animal models.
Introduction to AMPK Activation in Animal Models
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation has shown therapeutic potential for various conditions, including metabolic disorders like type 2 diabetes and obesity, as well as cancer and inflammatory diseases.[2][3][4] Animal studies are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of novel AMPK activators. The choice of delivery method is critical and can significantly impact the experimental outcomes. This document outlines common delivery methods, provides quantitative data from published studies, and offers detailed protocols for the administration of AMPK activators in animal models.
Quantitative Data on Common AMPK Activators
The following tables summarize the delivery methods for three widely studied AMPK activators in rodents.
Table 1: AICAR (Acadesine) Delivery in Rodent Models
| Animal Model | Route of Administration | Dosage | Frequency | Key Findings |
| ob/ob Mice | Subcutaneous (SC) | 0.5 mg/g/day | Daily for 14 days | Normalized fasted AMPK signaling in skeletal muscle. |
| C57Bl/6 Mice | Intraperitoneal (IP) | 500 mg/kg/day | Daily for 3-14 days | Improved cognitive and motor function. |
| Sprague-Dawley Rats | Intraperitoneal (IP) | 50 mg/kg | Twice daily for 4 days | Ameliorated hypertension and improved angiogenic balance in a preeclampsia model. |
| C57BL/6J Mice | Intraperitoneal (IP) | Data not specified in provided text. | Daily for 4 months | Prevented or reversed experimental diabetic polyneuropathy. |
Table 2: Metformin Delivery in Rodent Models
| Animal Model | Route of Administration | Dosage | Frequency | Key Findings |
| C57BL/6J Mice | Oral Gavage (PO) | 150 mg/kg/day | Daily | Reversed obesity-induced retinal dysfunction. |
| C57BL/6J Mice | Oral Gavage (PO) | 400 mg/kg | Single dose | Acutely lowered blood glucose by inhibiting intestinal glucose transport. |
| BALB/c Mice | Oral Gavage (PO) | 200 mg/kg/day | Daily for 3 days before or 5 days after IR | Protected mice from whole-body irradiation. |
| Goto-Kakizaki Rats | Oral Gavage (PO) | 200 mg/kg | Single dose or daily for 7 days | Transiently lowered post-prandial glucose response. |
Table 3: A-769662 Delivery in Rodent Models
| Animal Model | Route of Administration | Dosage | Frequency | Key Findings |
| Wistar Rats | Intraperitoneal (IP) | 10 mg/kg | Single dose prior to LPS | Attenuated lipopolysaccharide-induced acute heart and lung inflammation. |
| ob/ob Mice | Intraperitoneal (IP) | 20 mg/kg/day | Daily for 4 days | Ameliorated kidney vascular dysfunction and oxidative stress. |
| Mice | Intraperitoneal (IP) | 10 mg/kg | Single dose | Stimulated heart AMPK activity. |
Experimental Protocols
The following are generalized protocols for the two most common methods of administration for systemic delivery of AMPK activators in rodent models.
Protocol 1: Oral Gavage (PO) Administration
Oral gavage is a common method for administering substances directly into the stomach.
Materials:
-
AMPK activator
-
Appropriate vehicle (e.g., sterile water, saline, 0.5% carboxymethylcellulose)
-
Animal scale
-
Flexible or rigid gavage needle (size appropriate for the animal)
-
Syringe (1-3 mL)
-
70% ethanol
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct volume for administration.
-
Prepare the dosing solution by dissolving or suspending the AMPK activator in the chosen vehicle to the desired concentration. Ensure the solution is homogenous. Metformin is commonly administered via oral gavage.
-
Draw the calculated volume of the dosing solution into the syringe with the gavage needle attached.
-
-
Animal Restraint and Dosing:
-
Properly restrain the animal to immobilize its head and body.
-
Gently insert the gavage needle into the esophagus from the side of the mouth.
-
Advance the needle into the stomach. A slight resistance may be felt as the needle passes the cardiac sphincter.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the needle.
-
-
Post-Procedure:
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection is used for systemic administration where the substance is absorbed into the circulation from the peritoneal cavity.
Materials:
-
AMPK activator
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Animal scale
-
Sterile syringe (e.g., 1 mL insulin syringe)
-
Sterile needle (e.g., 25-30 gauge)
-
70% ethanol
Procedure:
-
Preparation:
-
Weigh the animal to calculate the required dose volume.
-
Prepare the dosing solution under sterile conditions. AICAR and A-769662 are often administered via IP injection.
-
Draw the calculated volume into the sterile syringe.
-
-
Animal Restraint and Injection:
-
Restrain the animal securely, typically by scruffing the neck and securing the tail, to expose the abdomen.
-
Tilt the animal so its head is pointing downwards.
-
Wipe the injection site (lower left or right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the solution.
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo AMPK activator studies.
Delivery Method Selection
Caption: Decision tree for choosing a delivery method.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of AMPK activator 4 in research
Welcome to the Technical Support Center for AMPK Activator 4. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between direct and indirect AMPK activators, and how do these differences relate to potential off-target effects?
A1: Understanding the mechanism of action is crucial for predicting and troubleshooting off-target effects.
-
Indirect AMPK Activators: These compounds, such as metformin and berberine, work by increasing the cellular AMP:ATP ratio, often by inhibiting mitochondrial respiration.[1][2] This energy stress mimics a state of low cellular energy, leading to the activation of AMPK.[1] However, this mechanism is not specific to AMPK and can influence numerous other cellular processes that are sensitive to the cell's energy state, leading to a higher potential for off-target effects.[1]
-
Direct AMPK Activators: These molecules, like A-769662, bind directly to the AMPK complex to cause a conformational change that leads to its activation.[3] This mechanism is generally more specific to AMPK. However, direct activators can still exhibit off-target effects by binding to other kinases or proteins with similar structural motifs.
Q2: I'm observing a phenotype in my cells treated with this compound that doesn't seem to be related to AMPK signaling. What could be the cause?
A2: This is a common issue and could be due to several factors:
-
Off-target effects: this compound may be interacting with other cellular proteins. For example, the direct AMPK activator A-769662 has been reported to inhibit the 26S proteasome and Na+/K+-ATPase independently of AMPK.
-
AMPK-independent effects of the activation mechanism: If using an indirect activator, the observed phenotype might be a consequence of the altered AMP:ATP ratio rather than AMPK activation itself.
-
Context-dependent effects: The role of AMPK can be multifaceted and sometimes paradoxical, depending on the cellular context and the specific cancer type.
Q3: How can I confirm that the effects I'm seeing are truly mediated by AMPK?
A3: To validate that your observed phenotype is AMPK-dependent, consider the following experiments:
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK subunits (e.g., the catalytic alpha subunit). If the phenotype is still present after treatment with this compound in these cells, it is likely an off-target effect.
-
Use of a catalytically inactive AMPK mutant: Express a dominant-negative or catalytically dead version of AMPK. If the activator's effect is diminished, it supports an on-target mechanism.
-
Pharmacological inhibition: Use a structurally unrelated AMPK inhibitor as a control. However, be aware that inhibitors can also have their own off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Toxicity
-
Question: My cells are dying at concentrations of this compound where I expect to see specific AMPK activation. Is this an off-target effect?
-
Answer: It is possible. High concentrations of any compound can lead to off-target toxicity. To investigate this:
-
Perform a dose-response curve: Determine the EC50 for AMPK activation (e.g., by measuring phosphorylation of a downstream target like ACC) and compare it to the IC50 for cell viability. A large window between these two values suggests the toxicity may be off-target.
-
Rescue experiment: If the toxicity is on-target, you might be able to rescue the cells by manipulating downstream pathways. For example, if AMPK activation is inhibiting a crucial anabolic pathway, supplementing the media with the product of that pathway might rescue the cells.
-
Kinome profiling: Screen this compound against a panel of other kinases to identify potential off-target interactions that could be mediating the toxic effects.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Question: I am seeing different responses to this compound in various cell lines. Why is this happening?
-
Answer: This could be due to several factors:
-
Differential expression of AMPK isoforms: There are multiple isoforms of the AMPK subunits (α, β, γ), and their expression levels can vary between cell types. Some activators have isoform-specific effects.
-
Varying expression of off-targets: The off-target proteins that this compound interacts with may be expressed at different levels in your cell lines.
-
Different metabolic states: The basal metabolic activity of your cell lines can influence their response to an energy-sensing pathway modulator like an AMPK activator.
-
Quantitative Data Summary
The following tables summarize key quantitative data for common AMPK activators to help researchers compare their on-target potency and off-target profiles.
Table 1: On-Target Potency of Selected AMPK Activators
| Activator | Type | Target | EC50 (nM) | Reference |
| A-769662 | Direct | AMPK (α1β1γ1) | ~300 | |
| Compound 13 (C-13) | Direct | AMPK (α1) | Potent activator | |
| MT 63-78 | Direct | AMPK (β1-containing) | Potent activator | |
| AICAR | Indirect | AMPK | mM range | |
| Metformin | Indirect | AMPK | mM range |
Table 2: Known Off-Target Effects of Selected Kinase Modulators
| Compound | Intended Target | Known Off-Targets | Effect | Reference |
| A-769662 | AMPK | 26S Proteasome, Na+/K+-ATPase | Inhibition | |
| Activator-3 | AMPK | DDR1, SRC, ALK5, LRRK2, PAK1, ROR2 | >50% inhibition at 10 µM | |
| SU6656 | Src family kinases | AMPK | Paradoxical Activation | |
| Sorafenib | Multiple kinases | AMPK | Indirect Activation |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service or an in-house panel that covers a diverse range of the human kinome.
-
Assay Performance: The service provider or in-house facility will typically perform the assay. This usually involves incubating each recombinant kinase with a substrate and ATP in the presence of your compound. The activity of each kinase is then measured.
-
Data Analysis: The data is usually provided as the percentage of inhibition of each kinase at a given concentration of your compound. Potent off-target interactions are often defined as those with >50% or >80% inhibition.
-
Follow-up Validation: For any significant off-target "hits," it is crucial to perform secondary assays to confirm the interaction and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound binds to AMPK within intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Analyze the amount of soluble AMPK (and any suspected off-targets) by Western blotting or other protein detection methods.
-
-
Data Interpretation:
-
If this compound binds to AMPK, the protein will be stabilized at higher temperatures in the treated samples compared to the vehicle control. This will be visible as a shift in the melting curve of the protein.
-
Visualizations
Below are diagrams to help visualize key concepts related to AMPK signaling and the investigation of off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Simplified overview of the AMPK signaling pathway.
References
Technical Support Center: Optimizing AMPK Activator Concentration and Mitigating Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of AMPK activators while minimizing cytotoxic effects. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a novel AMPK activator?
A1: For a novel compound like "AMPK activator 4," it is crucial to perform a dose-response study to determine the optimal concentration. A typical starting point for in vitro cell culture experiments is to test a wide range of concentrations, for example, from 10 nM to 100 µM. This range can be adjusted based on any pre-existing data on similar compounds.
Q2: How can I determine if the observed cell death is due to cytotoxicity or apoptosis induced by AMPK activation?
A2: AMP-activated protein kinase (AMPK) activation can have dual roles, either promoting cell survival or inducing apoptosis, depending on the cellular context and the extent of activation.[1][2] To distinguish between general cytotoxicity and targeted apoptosis, it is recommended to use a combination of assays. A cytotoxicity assay, such as the LDH release assay, will measure membrane integrity, while an apoptosis assay, like Annexin V/PI staining, will identify cells undergoing programmed cell death.
Q3: What are the key differences between direct and indirect AMPK activators, and how might this affect cytotoxicity?
A3: Direct AMPK activators, such as A-769662, bind to the AMPK complex allosterically to activate it.[1] Indirect activators, like metformin, typically increase the cellular AMP/ATP ratio by inhibiting mitochondrial respiration, which in turn activates AMPK.[1][3] Indirect activators may have broader off-target effects due to their mechanism of action, potentially leading to cytotoxicity at lower concentrations compared to direct activators. However, this is highly compound-dependent and must be determined empirically.
Q4: Can AMPK activation protect cells from other cytotoxic agents?
A4: In some contexts, AMPK activation can protect cells from cytotoxic agents, nutrient limitation, and hypoxia. This pro-survival role is often attributed to the metabolic adaptations induced by AMPK, which help cells withstand stress. Therefore, when studying a novel AMPK activator in combination with other drugs, it is important to consider these potential protective effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed even at low concentrations. | The compound may have off-target effects or be inherently toxic to the cell type being used. | 1. Perform a thorough literature search for the cytotoxicity profile of structurally similar compounds. 2. Test the compound in a different cell line to assess cell-type-specific toxicity. 3. Consider synthesizing and testing analogs of the compound to identify less toxic variants. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of the AMPK activator stock solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh stock solutions of the AMPK activator regularly and store them appropriately. 3. Ensure precise and consistent incubation times for all experiments. |
| No AMPK activation is observed at concentrations that are not cytotoxic. | 1. The compound may not be cell-permeable. 2. The compound may be a weak activator in the chosen cell type. 3. The assay to measure AMPK activation is not sensitive enough. | 1. Assess cell permeability using analytical methods. 2. Test the compound in a cell-free AMPK kinase assay to confirm direct activation. 3. Use a more sensitive method for detecting AMPK activation, such as Western blotting for phosphorylated ACC, a direct downstream target of AMPK. |
Summary of Common AMPK Activators
| Activator | Mechanism of Action | Typical In Vitro Concentration Range | Reference |
| AICAR | Indirect (metabolized to ZMP, an AMP analog) | 0.5 - 2 mM | |
| Metformin | Indirect (inhibits mitochondrial complex I) | 1 - 10 mM | |
| A-769662 | Direct (allosteric activator) | 1 - 50 µM | |
| GSK621 | Direct | 10 - 50 µM | |
| Phenformin | Indirect (inhibits mitochondrial complex I) | 0.5 - 5 mM |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the AMPK activator and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the AMPK activator and controls (vehicle and a positive control for maximum LDH release).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Read the absorbance at the specified wavelength (usually 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the AMPK activator in 6-well plates.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visual Guides
Caption: Simplified AMPK signaling pathway.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with AMPK activator 4
Welcome to the technical support center for AMPK Activator 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent or no activation of AMPK (p-AMPK levels) in my Western blots?
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A recommended starting range for in vitro studies is 0-20 μM.[1] |
| Incorrect Incubation Time | Optimize the incubation time. A typical range for AMPK activation is between 12-24 hours, but this can vary between cell types.[1] |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO. Although stable for extended periods when stored at -20°C, repeated freeze-thaw cycles should be avoided. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced effects. |
| Cell Line Variability | The expression levels of AMPK isoforms can vary significantly between cell lines. This compound selectively activates AMPK in muscle tissues.[1] Confirm that your cell line expresses the target AMPK isoforms at sufficient levels. |
| Low Basal AMPK Activity | In some cell lines, basal AMPK activity may be very low, making it difficult to detect a fold-change in phosphorylation. Consider including a positive control, such as a known AMPK activator like AICAR, to confirm that the pathway is responsive in your cells. |
| Issues with Antibody Quality | Ensure your primary antibody for phosphorylated AMPK (Thr172) is validated and specific. Use a reputable supplier and check the recommended antibody concentration and incubation conditions. Always include a total AMPK antibody as a loading control. |
| Problems with Western Blot Protocol | Ensure complete protein transfer to the membrane and use appropriate blocking buffers. Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of AMPK. |
Question 2: I am seeing a decrease in cell viability at higher concentrations of this compound. Is this expected?
Possible Causes and Solutions:
| Cause | Solution |
| On-target Cytotoxicity | Sustained, high-level activation of AMPK can induce cell cycle arrest and apoptosis in some cancer cell lines.[2] This is a known effect of potent AMPK activation. |
| Off-target Effects | While this compound is reported to be selective and not inhibit mitochondrial complex I, off-target effects at high concentrations cannot be entirely ruled out for any small molecule.[1] |
| Experimental Artifact | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is kept to a minimum and is consistent across all experimental conditions, including vehicle controls. |
| Action to Take | Determine the IC50 value for your cell line to understand the cytotoxic profile of the compound. If the goal is to study the metabolic effects of AMPK activation without inducing cell death, use a concentration that effectively activates AMPK without significantly impacting cell viability. A viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your activation experiments. A slight decrease in the viability of HepG2 cells after 72 hours of treatment at 10-20 μM has been reported. |
Question 3: My in vivo results with this compound are not showing the expected anti-hyperglycemic effects.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Dosing or Bioavailability | The reported effective dose in db/db mice is 100 mg/kg via intragastric administration daily for 9 weeks. Ensure your dosing regimen is appropriate for your animal model. Consider performing a pharmacokinetic study to determine the bioavailability and half-life of the compound in your model system. |
| Animal Model Suitability | This compound selectively activates AMPK in muscle tissues. The chosen animal model should have a metabolic phenotype that is responsive to enhanced muscle glucose uptake and insulin sensitivity. |
| Timing of Measurements | The timing of blood glucose measurements relative to compound administration is critical. For instance, fasting blood glucose levels in db/db mice were significantly lowered after 2-6 weeks of treatment. Design your experiment with appropriate time points to observe the desired effects. |
| Compound Stability in Formulation | Ensure the formulation used for administration is stable and that the compound remains in solution. If precipitation occurs, this will affect the administered dose. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective direct activator of AMP-activated protein kinase (AMPK). Unlike some other AMPK activators, it does not inhibit mitochondrial complex I. Its selective action in muscle tissue leads to an anti-hyperglycemic effect by improving glucose tolerance and insulin resistance.
Q2: How should I prepare and store this compound? A2: this compound should be stored at -20°C for long-term stability (≥ 2 years). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. The solubility in DMSO is high (250 mg/mL). Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the expected downstream effects of AMPK activation by this compound? A3: Activation of AMPK by this compound is expected to lead to the phosphorylation of its downstream targets, such as Acetyl-CoA Carboxylase (ACC). This, in turn, stimulates catabolic pathways like fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways such as lipid and protein synthesis.
Q4: Can I use this compound in any cell line? A4: While it can be used in various cell lines, its efficacy may vary. It has been shown to induce phosphorylation of AMPK and ACC in C2C12 myotubes, as well as in human hepatocarcinoma cell lines like HepG2 and HuH-7. Given its selectivity for muscle tissue, it is expected to be particularly effective in muscle cell lines.
Q5: Are there any known off-target effects? A5: this compound is highlighted for its lack of inhibition of mitochondrial complex I, a common off-target effect of some other AMPK activators like metformin. However, as with any small molecule inhibitor, the potential for off-target effects, especially at high concentrations, should be considered and controlled for in your experiments.
Experimental Protocols
In Vitro AMPK Activation Assay in Cell Culture
Objective: To determine the activation of AMPK in cultured cells upon treatment with this compound by measuring the phosphorylation of AMPK and its downstream target ACC via Western blotting.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 μM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Example of Quantitative Data Summary for Western Blot Analysis
| Treatment | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 μM) | 1.8 | 1.5 |
| This compound (5 μM) | 3.5 | 2.8 |
| This compound (10 μM) | 5.2 | 4.1 |
| This compound (20 μM) | 5.5 | 4.3 |
| Positive Control (e.g., AICAR) | 4.8 | 3.9 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing activation by cellular stress and direct activators.
Experimental Workflow for Troubleshooting Inconsistent AMPK Activation
References
Technical Support Center: Addressing Poor Solubility of AMPK Activator 4 for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for formulating the poorly soluble compound, AMPK Activator 4, for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound B10) is a potent, small-molecule activator of AMP-activated protein kinase (AMPK). It selectively activates AMPK in muscle tissues.[1] Upon activation, AMPK acts as a master regulator of cellular energy homeostasis. It stimulates pathways that generate ATP, such as fatty acid oxidation, and inhibits ATP-consuming processes like lipid and protein synthesis.[2] Its downstream effects include the phosphorylation of acetyl-CoA carboxylase (ACC), which is a key marker of AMPK activation.[1] Due to its role in regulating glucose and lipid metabolism, it shows potential as an anti-hyperglycemic agent.[1]
Q2: Why is the poor solubility of this compound a significant challenge for in vivo research?
A2: Poor aqueous solubility is a major obstacle for in vivo studies for several reasons. It can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.[3] For intravenous administration, poor solubility can cause the compound to precipitate in the bloodstream, leading to potential embolism and inaccurate dosing. This variability complicates the interpretation of efficacy and toxicity studies, hindering the establishment of a clear dose-response relationship.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to overcome solubility challenges. These include:
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Co-solvent Systems: Using a mixture of water-miscible solvents (e.g., DMSO, PEG300, ethanol) to dissolve the compound.
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Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to increase its apparent water solubility.
-
Lipid-Based Formulations: Dissolving the compound in oils and surfactants to create self-emulsifying drug delivery systems (SEDDS) or liposomes, which can improve absorption in the gastrointestinal tract.
-
Particle Size Reduction: Decreasing the particle size of the drug to the micron or nano-scale (micronization/nanonization) increases the surface area, which can enhance the dissolution rate.
Solubility Data
The following table provides representative solubility data for a compound with characteristics similar to this compound in common preclinical vehicles. Note: This data is illustrative and should be confirmed for the specific batch of the compound being used.
| Vehicle Composition | Route of Admin. | Expected Solubility Range (mg/mL) | Notes |
| 100% DMSO | IP, SC | > 50 | Potential for toxicity and precipitation upon injection. |
| 10% DMSO / 40% PEG300 / 50% Saline | IV, IP, PO | 1 - 5 | Common co-solvent system; viscosity should be considered. |
| 5% DMSO / 95% Corn Oil | PO, SC | 0.5 - 2 | Suitable for lipophilic compounds; forms a suspension or solution. |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) in Saline | IV, IP, PO | 2 - 10 | Forms an inclusion complex, significantly enhancing aqueous solubility. |
Experimental Protocol: Preparation of an HPβCD-Based Formulation
This protocol details the steps to prepare a 5 mg/mL solution of this compound using a cyclodextrin-based vehicle suitable for intravenous (IV) or oral (PO) administration.
Objective: To prepare a clear, sterile-filterable aqueous solution of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
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This compound powder
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2-Hydroxypropyl-β-cyclodextrin (HPβCD)
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Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
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Magnetic stirrer and stir bar
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Vortex mixer
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Sonicator (water bath)
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Prepare the HPβCD Vehicle:
-
Weigh the required amount of HPβCD to make a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2.0 g of HPβCD.
-
Add the HPβCD powder to a sterile vial containing approximately 8 mL of sterile saline.
-
Mix using a magnetic stirrer or vortex until the HPβCD is fully dissolved. This may take 15-30 minutes. The solution should be clear.
-
Adjust the final volume to 10 mL with sterile saline.
-
-
Add this compound:
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL. For 10 mL of formulation, this would be 50 mg.
-
Add the this compound powder directly to the 20% HPβCD solution.
-
-
Facilitate Complexation:
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a sonicator water bath and sonicate for 30-60 minutes. This step is critical for breaking down small aggregates and facilitating the entry of the drug into the cyclodextrin cavity.
-
After sonication, place the vial on a magnetic stirrer and mix for at least 2-4 hours at room temperature, protected from light. For some compounds, overnight stirring may be required to reach equilibrium.
-
-
Final Inspection and Sterilization:
-
Visually inspect the solution. It should be a clear, particle-free liquid. If undissolved material remains, the saturation limit may have been exceeded.
-
For IV administration, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial. This step also removes any remaining undissolved micro-precipitates.
-
Store the final formulation according to the compound's stability data (typically at 4°C, protected from light).
-
Troubleshooting Guide
Issue 1: The compound precipitates out of the vehicle after preparation or during storage.
-
Question: I prepared a co-solvent formulation, and it was initially clear, but it turned cloudy or formed a precipitate after a few hours. What should I do?
-
Answer: This indicates that the solution is likely supersaturated and thermodynamically unstable.
-
Solution 1 (Optimize Co-solvents): Try adjusting the ratios of the co-solvents. Increasing the percentage of the organic solvent (e.g., PEG300) may improve stability, but always consider the tolerability of the vehicle in the animal model.
-
Solution 2 (Switch Formulation Strategy): A co-solvent system may not be suitable. Switch to a more stable formulation type, such as a cyclodextrin-based solution (see protocol above) or a lipid-based suspension for oral dosing. These systems enhance apparent solubility through different mechanisms (complexation or emulsification) that are often more stable.
-
Issue 2: Low or highly variable drug exposure is observed in pharmacokinetic (PK) studies.
-
Question: My in vivo study shows very low and inconsistent plasma concentrations of this compound after oral gavage. Could this be a formulation issue?
-
Answer: Yes, this is a classic sign of poor solubility limiting absorption from the gastrointestinal tract.
-
Solution 1 (Use an Enabling Formulation): The drug is likely not dissolving effectively in the gut. An enabling formulation is required. For oral dosing, a lipid-based system (e.g., SEDDS) or a micronized suspension can significantly improve absorption by presenting the drug in a more readily absorbable form.
-
Solution 2 (Verify Solution Stability): Ensure the compound is fully dissolved in the vehicle at the time of dosing. If using a suspension, ensure it is homogenous and uniformly suspended before and during administration to each animal.
-
Solution 3 (Check for In-Use Precipitation): The drug may be precipitating when the vehicle mixes with gastrointestinal fluids. Using precipitation inhibitors (e.g., polymers like HPMC) in the formulation can sometimes help maintain the drug in a dissolved state long enough for absorption.
-
Visualizations
Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.
Experimental Workflow
Caption: Decision workflow for developing an in vivo formulation for a poorly soluble compound.
References
Technical Support Center: Interpreting Unexpected Western Blot Results with AMPK Activator-4 (PF-06409577)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMPK Activator-4 (PF-06409577), a potent and selective direct allosteric activator of the AMPK α1β1γ1 isoform.[1][2] This guide is intended for researchers, scientists, and drug development professionals encountering unexpected Western blot results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMPK Activator-4 (PF-06409577) and how does it work?
AMPK Activator-4, also known as PF-06409577, is a small molecule that directly binds to and allosterically activates the AMP-activated protein kinase (AMPK).[3] Specifically, it is a potent and selective activator of the AMPK α1β1γ1 isoform.[1][2] Unlike indirect activators such as metformin, which inhibit the mitochondrial respiratory chain to increase the cellular AMP:ATP ratio, PF-06409577 directly interacts with the AMPK complex to induce a conformational change that promotes its activation through phosphorylation at Threonine-172 (Thr172) on the α-subunit.
Q2: What are the expected Western blot results after treating cells with AMPK Activator-4?
Upon successful activation of AMPK by PF-06409577, you should observe a dose-dependent increase in the phosphorylation of AMPKα at Thr172. Consequently, the phosphorylation of downstream AMPK substrates, such as Acetyl-CoA Carboxylase (ACC) at Serine 79, should also increase. Importantly, the total protein levels of AMPKα and ACC should remain unchanged.
Q3: Can AMPK Activator-4 have off-target effects?
While PF-06409577 is designed to be a selective AMPK activator, it is crucial to consider potential off-target effects, a common challenge with small molecule inhibitors and activators. However, broad panel screenings have shown that PF-06409577 exhibits minimal off-target pharmacology at effective concentrations. Some studies have noted that other direct AMPK activators can have AMPK-independent effects. If you suspect off-target effects, consider using structurally different AMPK activators or genetic approaches (e.g., siRNA/shRNA knockdown of AMPK) to confirm that your observed phenotype is indeed AMPK-dependent.
Q4: Why are my phospho-AMPK bands weak or absent?
Weak or no signal for phospho-AMPK (p-AMPK) is a common issue. Several factors could be responsible:
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may be too low.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein (typically 20-40 µg).
-
Phosphatase Activity: Protein dephosphorylation after cell lysis can lead to a loss of signal. It is critical to use phosphatase inhibitors in your lysis buffer.
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Inactive Activator: Ensure the AMPK Activator-4 is properly stored and has not degraded.
-
Incorrect Blocking Agent: For phospho-antibodies, Bovine Serum Albumin (BSA) is generally recommended over non-fat dry milk, as milk contains phosphoproteins like casein that can increase background and mask the signal.
Q5: I see multiple bands or bands at unexpected molecular weights. What could be the cause?
Unexpected bands on your Western blot can be due to several reasons:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.
-
Protein Degradation: If samples are not handled properly, proteases can degrade your target protein, leading to lower molecular weight bands. Always use protease inhibitors.
-
Post-Translational Modifications: Other post-translational modifications can alter the protein's migration on the gel.
-
Splice Variants: Different isoforms of AMPK may be present in your sample.
Troubleshooting Guide
This section provides a structured approach to troubleshoot unexpected Western blot results when using AMPK Activator-4.
Scenario 1: No Increase in p-AMPK (Thr172) Signal
| Possible Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and concentration of your AMPK Activator-4 stock solution. Prepare a fresh dilution for each experiment. |
| Insufficient Treatment Time/Concentration | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. |
| Phosphatase Activity | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Poor Antibody Performance | Use an antibody validated for Western blotting of p-AMPK (Thr172). Check the manufacturer's datasheet for recommended dilutions and protocols. Include a positive control, such as lysates from cells treated with a known AMPK activator like AICAR or metformin. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. |
Scenario 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Buffer | For phospho-protein detection, use 3-5% BSA in TBST or PBST for blocking instead of non-fat dry milk. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of washes with TBST or PBST after primary and secondary antibody incubations. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process. |
| Contaminated Buffers | Use freshly prepared, filtered buffers. |
Scenario 3: Decrease in Total AMPK Levels
A decrease in total AMPK levels is not an expected outcome of treatment with AMPK Activator-4.
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Normalize your band of interest to a housekeeping protein (e.g., β-actin, GAPDH) to correct for loading inaccuracies. |
| Compound-induced Protein Degradation | While not a reported effect of PF-06409577, some compounds can induce protein degradation. Perform a time-course experiment to see if total AMPK levels decrease over time. |
| Experimental Artifact | Carefully review your entire workflow for any inconsistencies. Repeat the experiment with fresh reagents and samples. |
Experimental Protocols
Detailed Western Blot Protocol for p-AMPK (Thr172) and Total AMPK
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of AMPK Activator-4 (PF-06409577) for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) or total AMPK, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To probe for total AMPK on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the total AMPK primary antibody.
-
Data Presentation
Table 1: Expected Quantitative Western Blot Results
| Target Protein | Vehicle Control | AMPK Activator-4 Treatment | Expected Fold Change |
| p-AMPK (Thr172) | Baseline | Increased | > 2-fold |
| Total AMPK | Baseline | Unchanged | ~ 1-fold |
| p-ACC (Ser79) | Baseline | Increased | > 2-fold |
| Total ACC | Baseline | Unchanged | ~ 1-fold |
| Housekeeping Protein | Baseline | Unchanged | ~ 1-fold |
Mandatory Visualizations
Caption: AMPK Signaling Pathway with Activator-4.
Caption: Western Blot Experimental Workflow.
References
Technical Support Center: Optimizing Incubation Time for AMPK Activator 4
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving AMPK activator 4 in cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: For initial experiments, a time course study is highly recommended. Based on available data for direct AMPK activators, a good starting point is to test a range of short and longer incubation times. We suggest including early time points such as 15, 30, and 60 minutes to capture the peak phosphorylation of AMPK, as activation can be rapid.[1] It is also advisable to include later time points, such as 6, 12, and 24 hours, to assess the sustained activation and downstream effects of this compound.[2]
Q2: How does the optimal incubation time vary between different cell lines, for example, C2C12 and HepG2?
A2: The optimal incubation time can vary significantly between cell lines due to differences in their metabolic rates, expression levels of AMPK isoforms, and the activity of upstream kinases and downstream phosphatases. Muscle cell lines like C2C12 may exhibit a rapid and robust response to AMPK activation, with phosphorylation detectable within minutes.[1] Liver cell lines such as HepG2 might have different kinetics. Therefore, it is crucial to perform a cell-line-specific time-course experiment to determine the optimal incubation window for your particular model system.
Q3: Can prolonged incubation with this compound lead to cytotoxicity?
A3: Yes, prolonged incubation with this compound may lead to decreased cell viability in some cell lines. For instance, a slight decrease in the viability of HepG2 cells has been observed after 72 hours of treatment with 10-20 μM of this compound. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiments, especially when incubating for 24 hours or longer.
Q4: Should I change the media during long incubation periods (e.g., > 24 hours)?
A4: For incubation times exceeding 24 hours, it is good practice to change the media at the 24-hour mark, replenishing it with fresh media containing this compound at the desired concentration. This helps to ensure that nutrient depletion or the accumulation of metabolic waste products do not become confounding factors in your experimental results.
Q5: What is the expected duration of AMPK phosphorylation after treatment with this compound?
A5: The duration of AMPK phosphorylation is transient and depends on the interplay between the continued presence of the activator and the activity of cellular phosphatases. With some direct AMPK activators, phosphorylation can remain elevated for at least 60 minutes.[1] For longer time points, the signal may diminish as the cell adapts or if the activator is metabolized. A time-course Western blot is the best way to determine the phosphorylation dynamics in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak p-AMPK signal | 1. Suboptimal Incubation Time: The time point of cell lysis may have missed the peak of AMPK phosphorylation. 2. Low Activator Concentration: The concentration of this compound may be too low to elicit a detectable response. 3. Phosphatase Activity: Endogenous phosphatases may have dephosphorylated p-AMPK during sample preparation. 4. Poor Antibody Quality: The primary antibody against p-AMPK may be of low quality or used at a suboptimal dilution. 5. Western Blotting Issues: Problems with protein transfer, blocking, or antibody incubation. | 1. Perform a time-course experiment with shorter and longer incubation times (e.g., 15 min, 30 min, 1h, 6h, 12h, 24h). 2. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20 µM). 3. Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[3] 4. Use a validated p-AMPK antibody from a reputable supplier and optimize the antibody dilution. Include a positive control if available. 5. Review and optimize your Western blotting protocol. Ensure efficient transfer and use an appropriate blocking buffer (e.g., BSA instead of milk for phospho-antibodies). |
| Inconsistent p-AMPK signal between experiments | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or serum starvation conditions. 2. Inconsistent Incubation Time: Minor variations in the duration of treatment. 3. Inconsistent Sample Handling: Differences in the time taken for cell lysis and sample preparation. | 1. Standardize your cell culture conditions. Ensure cells are at a consistent confluency (e.g., 70-80%) before treatment. 2. Use a precise timer for incubation and be consistent across all experiments. 3. Work quickly and consistently during cell lysis and sample processing to minimize variability. |
| Decreased total AMPK levels | 1. Protein Degradation: Issues with sample preparation leading to protein degradation. 2. Prolonged Activator Treatment: Long-term activation of AMPK may lead to feedback mechanisms that alter total AMPK expression in some contexts. | 1. Ensure adequate protease inhibitors are included in the lysis buffer. 2. Analyze total AMPK levels at different time points to see if there is a time-dependent effect on protein expression. |
| High background on Western blot | 1. Inappropriate Blocking Agent: Using milk as a blocking agent can cause high background with phospho-specific antibodies due to the presence of casein. 2. Antibody Issues: Primary or secondary antibody concentration may be too high, or the antibody may have cross-reactivity. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer. 2. Optimize antibody concentrations and ensure thorough washing steps. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound in Common Cell Lines
| Cell Line | Recommended Concentration Range | Recommended Time Course for Initial Experiments | Potential Observations |
| C2C12 (myotubes) | 1 - 20 µM | 15 min, 30 min, 1h, 6h, 12h, 24h | Rapid phosphorylation of AMPK and ACC. |
| HepG2 (hepatoma) | 1 - 20 µM | 30 min, 1h, 6h, 12h, 24h, 48h, 72h | Time-dependent phosphorylation of AMPK and ACC. Potential for decreased viability at later time points (≥ 72h). |
| HuH-7 (hepatoma) | 1 - 20 µM | 30 min, 1h, 6h, 12h, 24h | Dose-dependent increase in AMPK and ACC phosphorylation. |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Time-Course Analysis of AMPK Activation by Western Blot
This protocol describes how to determine the optimal incubation time for this compound by analyzing the phosphorylation of AMPK (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase (p-ACC), at various time points.
Materials:
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Cell line of interest (e.g., C2C12 or HepG2)
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Complete growth medium
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This compound
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (5% BSA in TBST)
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Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
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Cell Treatment:
-
On the day of the experiment, replace the medium with fresh medium containing the desired concentration of this compound or DMSO vehicle.
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Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1h, 6h, 12h, 24h).
-
-
Cell Lysis:
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At each time point, wash the cells twice with ice-cold PBS.
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Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: AMPK Signaling Pathway Activated by this compound.
References
- 1. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel direct AMPK activator suppresses non-small cell lung cancer through inhibition of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Technical Support Center: Controlling for Indirect Effects of AMPK Activator 4
This guide provides troubleshooting advice and frequently asked questions for researchers using AMPK Activator 4. It focuses on identifying and controlling for potential indirect effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As a novel compound, the off-target profile of this compound is not fully characterized. However, like many kinase activators, it may exhibit activity against other kinases or cellular targets, especially at higher concentrations. It is crucial to perform comprehensive kinase profiling and cellular thermal shift assays (CETSA) to identify potential off-target interactions in your specific experimental system.
Q2: How can I be sure that the observed effects in my experiment are due to AMPK activation and not an indirect effect of this compound?
A2: To confirm that the observed effects are mediated by AMPK, it is essential to include appropriate controls. The use of AMPK knockout (KO) cells or the co-administration of a well-characterized AMPK inhibitor, such as Compound C, can help determine if the effects of this compound are AMPK-dependent. Additionally, using structurally dissimilar AMPK activators can help to confirm that the observed phenotype is due to AMPK activation and not a shared off-target effect of a particular chemical scaffold.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response experiment measuring the phosphorylation of a direct AMPK substrate, such as ACC (Acetyl-CoA Carboxylase) at Ser79, is recommended to determine the EC50 for AMPK activation. It is best practice to use the lowest effective concentration that elicits the desired AMPK-dependent response to minimize the risk of off-target effects.
Q4: Can this compound affect cell viability or proliferation?
A4: Yes, modulation of AMPK activity can influence cell viability and proliferation. Therefore, it is critical to assess the cytotoxic or cytostatic effects of this compound in your experimental model. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed across a range of concentrations to identify a non-toxic working concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Use cells within a defined passage number range and ensure consistent seeding density.2. Prepare fresh stock solutions regularly and store them appropriately.3. Standardize all incubation times precisely. |
| No effect on the target pathway despite confirmed AMPK activation | 1. The target pathway is not regulated by AMPK in the specific experimental context.2. Redundant signaling pathways compensate for AMPK activation.3. The downstream event is temporally distant from AMPK activation. | 1. Confirm the link between AMPK and your target pathway in the literature for your specific model.2. Investigate potential compensatory mechanisms by inhibiting parallel pathways.3. Perform a time-course experiment to identify the optimal time point for observing the downstream effect. |
| Observed effect is still present in AMPK knockout cells | 1. The effect is due to an off-target activity of this compound.2. There is a compensatory mechanism in the knockout cells. | 1. Perform a kinase inhibitor profiling screen to identify potential off-targets.2. Use an alternative method for AMPK inhibition, such as siRNA-mediated knockdown, to confirm the result. |
| Discrepancy between in vitro and in vivo results | 1. Poor bioavailability or rapid metabolism of this compound in vivo.2. Complex physiological regulation in a whole organism that is not present in cell culture. | 1. Conduct pharmacokinetic studies to determine the in vivo stability and distribution of the compound.2. Consider using a more complex in vitro model, such as 3D organoids, to better mimic the in vivo environment. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of related kinases to assess its selectivity.
| Kinase | IC50 (nM) | Fold Selectivity vs. AMPK |
| AMPK (α1β1γ1) | 15 | 1 |
| SIK1 | 1,200 | 80 |
| MARK4 | 3,500 | 233 |
| PKA | >10,000 | >667 |
| CAMKK2 | >10,000 | >667 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Cell Viability
This table shows the percentage of viable cells after 24-hour treatment with varying concentrations of this compound.
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 97.2 |
| 10 | 85.1 |
| 100 | 55.4 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determining AMPK Activation via Western Blot
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize the phospho-ACC signal to the total ACC signal.
Protocol 2: Assessing Off-Target Effects Using an AMPK Knockout Cell Line
-
Cell Culture: Culture both wild-type (WT) and AMPK knockout (KO) cells under identical conditions.
-
Treatment: Treat both WT and KO cells with this compound at the desired concentration or with a vehicle control.
-
Assay: Perform the primary functional assay of interest (e.g., measuring glucose uptake, gene expression, or cell migration).
-
Analysis: Compare the response to this compound in WT versus KO cells. A significantly diminished or absent response in KO cells suggests the effect is AMPK-dependent.
Visualizations
Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.
Caption: Experimental workflow for validating this compound and controlling for indirect effects.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
Technical Support Center: Ensuring Selective AMPK Activation with AMPK Activator 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMPK Activator 4. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, ensuring accurate and reliable results.
Understanding this compound
This compound is a potent, direct activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Unlike some other AMPK activators, it does not inhibit the mitochondrial respiratory chain complex I.[1] It selectively activates AMPK in muscle tissues and its mechanism of action involves promoting the phosphorylation of the AMPKα subunit at Threonine 172, a process dependent on the upstream kinase LKB1.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct allosteric activator of AMPK. It binds to the AMPK complex, inducing a conformational change that facilitates its phosphorylation at Threonine 172 on the α-subunit by the upstream kinase LKB1, leading to its activation.[2][3] It does not activate AMPK indirectly by altering the cellular AMP:ATP ratio through mitochondrial inhibition.[2]
Q2: How can I confirm that this compound is activating AMPK in my cells?
A2: The most common method to confirm AMPK activation is to perform a Western blot analysis to detect the phosphorylation of the AMPKα subunit at Threonine 172 (p-AMPKα Thr172). You should also probe for total AMPKα as a loading control. An increase in the ratio of p-AMPKα to total AMPKα indicates activation. Additionally, you can assess the phosphorylation of a well-established downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on available information for similar potent, direct AMPK activators, a starting concentration range of 0.1 µM to 10 µM is recommended. It is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect.
Q4: Is this compound selective for specific AMPK isoforms?
Q5: What are the potential off-target effects of this compound?
A5: this compound is designed to be a selective AMPK activator that does not inhibit mitochondrial complex I, a common off-target effect of indirect activators like metformin. However, without a publicly available comprehensive kinase selectivity profile, it is difficult to definitively rule out all potential off-target kinase interactions. When using any small molecule inhibitor or activator, it is good practice to consider and, if necessary, test for potential off-target effects in your experimental system. Some direct AMPK activators have been reported to have off-target effects on other kinases or cellular processes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak p-AMPKα (Thr172) signal after treatment with this compound | Low basal AMPK expression or phosphorylation: Some cell lines may have very low endogenous levels of AMPK or low basal phosphorylation, making it difficult to detect an increase. | • Use a positive control such as AICAR (an indirect activator) or A-769662 (a well-characterized direct activator) to confirm that the AMPK activation pathway is functional in your cells.• Serum starvation or glucose deprivation for a short period before the experiment can sometimes increase basal AMPK phosphorylation.• Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of AMPK. |
| Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. | • Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM). | |
| Incorrect incubation time: The time of treatment may be too short or too long to observe peak phosphorylation. | • Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal treatment duration. | |
| Antibody issues: The primary or secondary antibody may not be working correctly. | • Use a new aliquot of the antibody.• Optimize antibody dilutions.• Include a positive control lysate from cells known to have high p-AMPK levels. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell confluence, passage number, and media conditions can all affect cellular signaling. | • Standardize your cell culture protocols. Ensure cells are seeded at the same density and treated at a consistent confluence.• Use cells within a defined passage number range. |
| Compound degradation: this compound may be unstable under certain storage or experimental conditions. | • Prepare fresh stock solutions of the activator for each experiment.• Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Observed cellular effects do not correlate with AMPK activation | Off-target effects: The observed phenotype may be due to the activator hitting other targets. | • Use a structurally distinct AMPK activator to see if it phenocopies the effect.• Consider using siRNA or CRISPR to knock down AMPKα subunits to confirm that the effect is AMPK-dependent.• Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of AMPK by the activator in your cells. |
| Unexpected cell toxicity | High concentration of the activator: High concentrations of any small molecule can lead to toxicity. | • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.• Use the lowest effective concentration that elicits the desired level of AMPK activation. |
Data Presentation
Table 1: Comparative Potency of Selected Direct AMPK Activators Against Different Isoforms
Note: Data for "this compound" is not publicly available. The following data for other direct activators is provided for comparative purposes. EC50 values can vary between studies due to different assay conditions.
| Activator | AMPK Isoform | EC50 (nM) | Reference |
| A-769662 | α1β1γ1 | ~800 | |
| α2β1γ1 | ~300 | ||
| 991 | α1β1γ1 | ~50 | |
| α1β2γ1 | Weak activator | ||
| PF-06409577 | α1β1γ1 | 7.0 | |
| α2β1γ1 | 6.8 | ||
| α1β2γ1 | >4000 | ||
| α2β2γ1 | >4000 | ||
| MK-8722 | Pan-AMPK | ~1-60 |
Experimental Protocols
Western Blotting for AMPK Activation
This protocol details the steps to assess the phosphorylation status of AMPKα at Thr172.
-
Cell Lysis:
-
Culture cells to the desired confluence and treat with this compound at various concentrations and for different durations.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, #2535) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
In Vitro Kinase Assay for AMPK Activity
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation (Optional, for endogenous AMPK):
-
Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.
-
Capture the antibody-protein complexes with protein A/G-agarose beads.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK or use purified recombinant AMPK in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT, 100µM AMP).
-
Add a suitable substrate (e.g., SAMS peptide) and ATP (for non-radioactive assays, use unlabeled ATP; for radioactive assays, use [γ-³²P]ATP).
-
Add this compound at desired concentrations.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Detection:
-
For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which correlates with kinase activity.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment:
-
Treat intact cells in suspension with this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble AMPKα in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: AMPK Signaling Pathway and points of intervention.
Caption: Experimental workflow for validating this compound.
References
- 1. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for AMPK Activation: A Comparative Guide to AICAR and A-769662 for In Vitro Research
For researchers in metabolic disease, cancer, and cellular energetics, the activation of AMP-activated protein kinase (AMPK) is a critical experimental step. This guide provides an objective, data-driven comparison of two widely used in vitro AMPK activators: the indirect activator AICAR and the direct, allosteric activator A-769662. We present their mechanisms of action, comparative quantitative data, and detailed experimental protocols to assist in the selection of the appropriate tool for your research needs.
Executive Summary
Acadesine (AICAR) and A-769662 are both effective activators of AMPK in vitro, but they operate through fundamentally different mechanisms. AICAR requires intracellular conversion to ZMP, an AMP analogue, which then mimics the natural activation process. In contrast, A-769662 is a direct, allosteric activator that binds to the AMPK complex, inducing a conformational change that promotes activation. This distinction leads to significant differences in their potency, specificity, and cellular effects. While A-769662 is substantially more potent in cell-free assays, the choice between the two often depends on the specific experimental context, cell type, and desired outcome.
Mechanisms of Action: Indirect vs. Direct Activation
The primary difference between AICAR and A-769662 lies in their mode of activating the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.
AICAR (Acadesine) is a cell-permeable nucleoside that is taken up by cells via adenosine transporters.[1][2] Intracellularly, adenosine kinase phosphorylates AICAR to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP is an analogue of adenosine monophosphate (AMP) and activates AMPK by binding to the γ subunit.[1] This binding mimics the low-energy state (high AMP:ATP ratio) and induces three key effects:
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Allosteric activation of the kinase.
-
Promotion of phosphorylation at Threonine 172 (Thr172) on the α subunit by upstream kinases like LKB1 and CaMKKβ.
-
Inhibition of dephosphorylation of Thr172 by protein phosphatases.
A-769662 is a potent, reversible, and direct activator of AMPK. It functions by binding to an allosteric site on the AMPK complex, specifically at the interface of the α and β subunits. This binding mimics the effects of AMP, causing allosteric activation and inhibiting the dephosphorylation of Thr172, independent of cellular AMP or ATP levels. Notably, A-769662's effects are dependent on the presence of an upstream kinase, such as LKB1 or CaMKKβ, to phosphorylate Thr172.
Figure 1. Mechanisms of AICAR and A-769662. AICAR acts indirectly after conversion to ZMP, while A-769662 activates the AMPK complex directly.
Quantitative Performance Comparison
The potency of AMPK activators can be assessed in both cell-free (using purified enzyme) and cell-based systems. A-769662 consistently demonstrates significantly higher potency in direct enzymatic assays, while cellular context can influence the effective concentrations of both compounds.
| Parameter | A-769662 | AICAR | Cell/System Type | Key Findings & Notes |
| EC50 (Cell-Free) | ~0.8 µM | N/A (activates via ZMP) | Purified rat liver AMPK | A-769662 is a potent direct activator of the purified enzyme complex. |
| EC50 (Cell-Free, alternative) | 116 ± 25 nM | N/A | Purified rat liver AMPK | Showed ~50-fold greater potency than AMP (EC50 ~6 µM). |
| Fold Activation (Cell-Free) | ~4.1-fold | N/A | Purified rat liver AMPK | Provided significantly greater stimulation than AMP (~3.1-fold). |
| IC50 (Fatty Acid Synthesis) | 3.2 µM | Not reported | Primary rat hepatocytes | Demonstrates effective downstream functional consequences at low micromolar concentrations. |
| Effective Cellular Concentration | 1-300 µM | 0.1-2 mM | Primary hepatocytes, C2C12 myotubes, MEFs | AICAR requires much higher concentrations to achieve intracellular ZMP levels sufficient for activation. |
| Effect on p-AMPK (Thr172) | Modest increase | Robust increase | Primary hepatocytes, MEFs | AICAR often produces a stronger signal for Thr172 phosphorylation on Western blots. |
| Effect on p-ACC (Downstream) | Robust increase | Robust increase | Primary hepatocytes, MEFs | Despite weaker p-AMPK signal, A-769662 induces comparable or greater phosphorylation of the downstream target ACC. |
Experimental Protocols
To ensure reproducible and reliable results, standardized protocols are essential. Below are detailed methodologies for key in vitro experiments comparing AMPK activators.
Cell-Based AMPK Activation Analysis (Western Blot)
This protocol assesses AMPK activation by measuring the phosphorylation status of AMPKα at Thr172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.
a. Cell Culture and Treatment:
-
Plate Cells: Seed cells (e.g., C2C12 myotubes, primary hepatocytes, or HEK293 cells) in 6-well plates and grow to 80-90% confluency.
-
Starvation (Optional): For some cell types, serum starve for 2-4 hours prior to treatment to lower basal AMPK activity.
-
Prepare Activators: Prepare fresh stock solutions of AICAR (e.g., 100 mM in sterile water or media) and A-769662 (e.g., 15 mM in DMSO).
-
Treat Cells: Treat cells with a range of concentrations for each activator (e.g., AICAR: 0.25, 0.5, 1, 2 mM; A-769662: 10, 30, 100, 300 µM). Include a vehicle control (e.g., DMSO for A-769662). Incubate for the desired time (typically 45-60 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash: Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS.
-
Lyse: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape and Collect: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge: Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Prepare Samples: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
Loading control (e.g., β-actin or GAPDH)
-
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify band intensity. Normalize phospho-protein levels to total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK by quantifying the phosphorylation of a synthetic substrate, the SAMS peptide.
a. Reagents and Setup:
-
Enzyme: Purified, recombinant AMPK complex (e.g., α1β1γ1).
-
Substrate: SAMS peptide (HMRSAMSGLHLVKRR), a synthetic peptide based on the phosphorylation site of ACC.
-
ATP: [γ-³²P]ATP and unlabeled ATP.
-
Kinase Buffer: e.g., 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP, 75 mM MgCl₂.
-
Activators: A-769662 and ZMP (as AICAR is not active in a cell-free system).
b. Kinase Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing kinase buffer, purified AMPK enzyme, and the SAMS peptide (e.g., final concentration of 20-200 µM).
-
Add the test activator (A-769662 or ZMP) at various concentrations. Include a no-activator control.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the reaction by adding the [γ-³²P]ATP mixture.
-
Incubate at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
c. Quantifying Phosphorylation:
-
Stop Reaction: Spot a portion of the reaction mixture (e.g., 35 µL) onto P81 phosphocellulose paper.
-
Wash: Immediately place the paper in a beaker of 0.75% phosphoric acid and wash three times to remove unincorporated [γ-³²P]ATP.
-
Acetone Wash: Perform one final wash with acetone to dry the paper.
-
Scintillation Counting: Transfer the paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate Activity: Determine kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
Figure 2. Experimental workflow for cell-based comparison of AMPK activators via Western Blot.
Conclusion and Recommendations
Both AICAR and A-769662 are valuable tools for the in vitro activation of AMPK, but their distinct mechanisms dictate their optimal use.
Choose A-769662 when:
-
High potency and direct enzymatic activation are required.
-
Studying the effects of AMPK activation independent of changes in the cellular energy state (AMP:ATP ratio).
-
A more rapid and direct activation of downstream targets is desired, as it bypasses the need for metabolic conversion.
Choose AICAR when:
-
The experimental goal is to mimic a cellular low-energy state.
-
Investigating the canonical, AMP-dependent activation pathway.
-
Potential off-target effects of direct allosteric modulators are a concern (though AICAR also has known AMPK-independent effects).
Ultimately, the choice of activator should be guided by the specific research question. For a comprehensive understanding, researchers may consider using both compounds to confirm that the observed effects are indeed mediated by AMPK activation through different upstream mechanisms.
References
A Comparative Analysis of AMPK Activator 4 and SC4 in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent AMP-activated protein kinase (AMPK) activators, AMPK activator 4 and SC4, with a specific focus on their activity and effects in muscle cells. This document is intended to assist researchers in making informed decisions about the selection of these compounds for studies related to metabolic disease, muscle physiology, and drug discovery.
Introduction to AMPK Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] Activation of AMPK in skeletal muscle can enhance glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes.[1][2] Small molecule activators of AMPK are therefore of significant interest to the research community. This guide focuses on a comparative analysis of two such compounds: this compound and SC4.
This compound is a potent and selective AMPK activator that demonstrates its effects in muscle tissue.[3] A key characteristic of this compound is that it does not inhibit mitochondrial complex I, distinguishing it from indirect AMPK activators like metformin. Its mechanism of action is dependent on the upstream kinase LKB1.
SC4 is a potent, direct activator of AMPK that preferentially targets α2-containing AMPK complexes, which are the predominant isoforms in skeletal muscle.[1] It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex. SC4 has been shown to stimulate glucose uptake in skeletal muscle.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and SC4 based on published literature. It is important to note that a direct head-to-head comparative study in the same experimental setting is not currently available. Therefore, the data presented here is compiled from individual studies.
| Compound | Target | Mechanism of Action | Key Characteristics in Muscle Cells |
| This compound | AMPK | Selective activator | - Does not inhibit mitochondrial complex I- Action is LKB1-dependent- Selectively activates AMPK in muscle tissue |
| SC4 | AMPK (α2β2 isoforms) | Direct, allosteric activator (ADaM site) | - Preferentially activates α2-containing complexes- Stimulates skeletal muscle glucose uptake |
| Compound | Target Isoform | EC50 (nM) | Reference |
| SC4 | α2β2γ1 | 17.2 | |
| SC4 | α2β2γ3 | 82.1 | |
| This compound | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are composite protocols based on standard practices for C2C12 myotubes and should be optimized for specific experimental conditions.
Western Blot Analysis for AMPK and ACC Phosphorylation
This protocol outlines the procedure for assessing the activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), via Western blotting in C2C12 myotubes.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To induce differentiation, grow myoblasts to ~80-90% confluency and then switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
- Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
2. Treatment with AMPK Activators:
- On the day of the experiment, treat the differentiated C2C12 myotubes with varying concentrations of this compound or SC4 for a specified duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
3. Protein Extraction:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.
2-NBDG Glucose Uptake Assay
This protocol describes how to measure glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
1. Cell Culture and Differentiation:
- Follow the same procedure as described in the Western Blot protocol.
2. Treatment and Glucose Starvation:
- On the day of the experiment, wash the differentiated myotubes with PBS.
- Incubate the cells in a glucose-free DMEM for 2 hours to induce glucose starvation.
3. AMPK Activator Treatment and 2-NBDG Incubation:
- Treat the cells with the desired concentrations of this compound or SC4 in glucose-free DMEM for the specified time.
- Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
4. Measurement of Glucose Uptake:
- Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
- Lyse the cells in a lysis buffer (e.g., 1% Triton X-100 in PBS).
- Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
5. Data Analysis:
- Normalize the fluorescence readings to the protein concentration of each sample.
- Express the results as a fold change relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: AMPK signaling pathway activated by this compound and SC4.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AMPK Activators: 4 versus MK-8722
For researchers, scientists, and drug development professionals, the selection of a suitable AMP-activated protein kinase (AMPK) activator is a critical decision. This guide provides a comprehensive comparison of two such activators: AMPK activator 4 and MK-8722, focusing on their potency, mechanism of action, and available experimental data.
Executive Summary
This compound, a novel analogue of AdipoRon, and MK-8722, a well-characterized pan-AMPK activator, both demonstrate potent activation of AMPK, a central regulator of cellular energy homeostasis. While MK-8722 is a direct, allosteric activator of all 12 mammalian AMPK isoforms, this compound (also known as compound B10) is a potent activator that notably does not inhibit mitochondrial complex I, a characteristic that differentiates it from some other AMPK activators. This guide presents a side-by-side comparison of their reported potencies and summarizes key experimental findings to aid in the selection of the appropriate tool compound for research and development.
Data Presentation: A Comparative Overview
| Feature | This compound (Compound B10) | MK-8722 |
| CAS Number | 2493239-46-4 | 1394371-71-1 |
| Mechanism of Action | Potent AMPK activator; does not inhibit mitochondrial complex I.[1] | Potent, direct, allosteric pan-AMPK activator.[2] |
| Potency (EC50) | While described as a potent AMPK activator, a specific EC50 value for direct enzymatic activation is not explicitly provided in the primary literature. It has been shown to induce phosphorylation of AMPK and its downstream target ACC in C2C12 myotubes at concentrations between 0-20 μM.[1][3] | Activates all 12 mammalian AMPK complexes with EC50 values ranging from approximately 1 to 60 nM. It exhibits higher affinity for β1-containing complexes (~1 to 6 nM) versus β2-containing complexes (~15 to 63 nM).[2] |
| Key In Vitro Effects | Induces dose-dependent phosphorylation of AMPK and ACC in C2C12 myotubes, HepG2, and HuH-7 cells. | Activates pAMPK complexes with increased potency and magnitude versus AMP. Synergistic activation with AMP. |
| Key In Vivo Effects | Dose-dependently improves glucose tolerance in normal mice. Lowers fasting blood glucose and ameliorates insulin resistance in db/db diabetic mice. Importantly, it does not cause cardiac hypertrophy, unlike MK-8722. | Acutely lowers glucose in mouse models. Chronic administration improves glucose homeostasis. However, it has been shown to induce reversible cardiac hypertrophy in animal models. |
| Selectivity | Appears to selectively activate AMPK in muscle tissue but not in the heart. | Pan-AMPK activator, affecting all 12 isoforms. |
Experimental Protocols
In Vitro AMPK Activation Assay (General Protocol)
A common method to determine the potency of an AMPK activator is through an in vitro kinase assay. This typically involves the following steps:
-
Enzyme and Substrate Preparation : Purified, recombinant human AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1) are used. A synthetic peptide substrate, such as the SAMS peptide, is prepared.
-
Reaction Mixture : The AMPK enzyme, substrate, and varying concentrations of the test compound (e.g., this compound or MK-8722) are incubated in a kinase reaction buffer.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Measurement : The reaction is stopped, and the incorporation of the radiolabeled phosphate into the substrate peptide is quantified. This is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis : The enzyme activity is plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal activation is achieved) is calculated using non-linear regression analysis.
Cell-Based AMPK Activation Assay (Western Blotting)
To assess the activation of AMPK in a cellular context, the phosphorylation status of AMPK and its downstream targets can be analyzed by Western blotting:
-
Cell Culture and Treatment : Cells (e.g., C2C12 myotubes, HepG2 hepatocytes) are cultured and then treated with various concentrations of the AMPK activator for a specified duration.
-
Cell Lysis : The cells are lysed to extract total cellular proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated forms of AMPK (at Thr172 of the α-subunit) and a downstream target like Acetyl-CoA Carboxylase (ACC) (at Ser79). Antibodies against the total forms of these proteins are used for normalization.
-
Detection : Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry : The intensity of the bands is quantified to determine the relative increase in phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
References
Specificity of Direct AMPK Activators: A Comparative Guide for Researchers
A deep dive into the isoform selectivity of prominent direct activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
AMP-activated protein kinase (AMPK) is a critical enzyme in regulating cellular and whole-body energy balance.[1][2][3][4] Its activation has therapeutic potential for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[2] AMPK is a heterotrimeric complex composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit, with multiple isoforms of each (α1, α2; β1, β2; γ1, γ2, γ3) leading to 12 possible combinations. This isoform diversity allows for tissue-specific functions and presents an opportunity for developing targeted therapeutics. Direct allosteric activators that bind to the ADaM (Allosteric Drug and Metabolite) site, a pocket between the α and β subunits, offer a promising avenue for isoform-selective activation.
While the specific compound "AMPK activator 4" is not widely documented in scientific literature, this guide will provide a comparative analysis of the specificity of several well-characterized direct AMPK activators: PF-06409577, PF-739, MK-8722, and A-769662. Understanding the isoform selectivity of these compounds is paramount for designing experiments and developing drugs with desired tissue-specific effects and minimal off-target complications.
Comparative Analysis of Activator Potency and Selectivity
The following table summarizes the half-maximal effective concentrations (EC50) of various direct AMPK activators against different AMPK isoform complexes. Lower EC50 values indicate higher potency.
| Activator | AMPK Isoform | EC50 (nM) | Primary Selectivity |
| PF-06409577 | α1β1γ1 | 7 | β1-containing isoforms |
| α2β1γ1 | 6.8 | ||
| α1β2γ1 | >40,000 | ||
| α2β2γ1 | >4,000 | ||
| α2β2γ3 | >4,000 | ||
| PF-739 | α2β1γ1 | 5.23 | Pan-activator (non-selective) |
| α1β1γ1 | 8.99 | ||
| α2β2γ1 | 42.2 | ||
| α1β2γ1 | 126 | ||
| MK-8722 | β1-containing isoforms | ~1 - 6 | Pan-activator |
| β2-containing isoforms | ~15 - 63 | (Slight preference for β1) | |
| A-769662 | β1-containing isoforms | ~800 | Highly selective for β1-containing isoforms |
| β2-containing isoforms | No activation |
Signaling Pathway and Activator Intervention
Direct AMPK activators allosterically modulate the AMPK complex, leading to the phosphorylation of downstream targets that regulate various metabolic pathways.
Experimental Protocols for Determining Specificity
The specificity of AMPK activators is typically determined through a series of in vitro and cell-based assays.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK isoforms in the presence of a test compound.
Principle: The transfer of the γ-phosphate from ATP to a specific peptide substrate (e.g., SAMS peptide) by a specific purified AMPK isoform is quantified. The amount of phosphorylated substrate is proportional to the kinase activity.
Protocol Outline:
-
Recombinant AMPK Isoform Expression and Purification: Express and purify the 12 different human AMPK heterotrimeric complexes from a suitable expression system (e.g., baculovirus-infected insect cells).
-
Assay Reaction: In a microplate, combine the purified AMPK isoform, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the test compound in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and separate the phosphorylated peptide from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. For non-radioactive assays, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA or TR-FRET format.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each isoform.
Cell-Based Phosphorylation Assay
This assay measures the phosphorylation of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC), in cells treated with the activator.
Principle: Activation of AMPK in intact cells leads to the phosphorylation of ACC at a specific site (Ser79 for ACC1). This phosphorylation event can be detected and quantified using phospho-specific antibodies.
Protocol Outline:
-
Cell Culture: Culture a relevant cell line (e.g., primary hepatocytes, C2C12 myotubes) that expresses the AMPK isoforms of interest.
-
Compound Treatment: Treat the cells with a range of concentrations of the AMPK activator for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ACC (pACC) and total ACC.
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities and normalize the pACC signal to the total ACC signal.
-
Data Analysis: Plot the normalized pACC levels against the compound concentration to determine the cellular EC50.
Conclusion
The specificity of direct AMPK activators is a critical determinant of their biological effects and therapeutic potential. Compounds like PF-06409577 and A-769662 demonstrate high selectivity for β1-containing AMPK complexes, which may be advantageous for targeting specific tissues like the liver. In contrast, pan-activators such as PF-739 and MK-8722 activate a broad range of AMPK isoforms, which could be beneficial for systemic metabolic improvements but may also carry a higher risk of off-target effects. The choice of an appropriate AMPK activator for research or therapeutic development should be guided by a thorough understanding of its isoform selectivity profile, which can be elucidated through the experimental approaches outlined in this guide.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Modulation: Unraveling the Differential Effects of AMPK Activator 4 and Compound C
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological tools is paramount. This guide provides a detailed comparison of two widely used modulators of AMP-activated protein kinase (AMPK) signaling: the direct activator, AMPK activator 4, and the inhibitor, Compound C (Dorsomorphin). We present a comprehensive analysis of their mechanisms of action, quantitative performance data, and detailed experimental protocols to aid in the design and interpretation of studies targeting this critical cellular energy sensor.
AMP-activated protein kinase (AMPK) is a central regulator of cellular and organismal metabolism, making it a key therapeutic target for metabolic diseases, cancer, and other conditions. The selection of appropriate chemical tools to probe or modulate AMPK signaling is crucial for obtaining reliable and interpretable results. This guide dissects the distinct properties and experimental utility of this compound and Compound C.
Mechanism of Action: A Tale of Two Opposites
This compound and Compound C exert opposing effects on AMPK signaling through distinct molecular mechanisms.
This compound is a potent and selective direct activator of AMPK.[1] Unlike indirect activators such as metformin, which increase the cellular AMP:ATP ratio by inhibiting mitochondrial complex I, this compound directly interacts with the AMPK complex to induce its activation.[1][2][3][4] This activation is dependent on the upstream kinase LKB1 and leads to the phosphorylation of AMPK and its downstream targets, such as acetyl-CoA carboxylase (ACC). Notably, some direct activators, including those similar to SC4, can induce robust AMPK signaling without altering the phosphorylation of the canonical activation loop residue, Threonine-172, which is a hallmark of AMP-induced activation.
Compound C , also known as Dorsomorphin, is a potent, reversible, and ATP-competitive inhibitor of AMPK. It binds to the ATP-binding pocket of the AMPK catalytic subunit, thereby preventing the phosphorylation of downstream substrates. It is important to note that Compound C is not entirely specific for AMPK and exhibits significant off-target activity, most notably as an inhibitor of bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6). This lack of specificity necessitates careful experimental design and interpretation to distinguish between AMPK-dependent and -independent effects.
Quantitative Comparison of Performance
The following tables summarize the key quantitative parameters for this compound and Compound C, providing a clear comparison of their potency, selectivity, and known off-target effects.
| Parameter | This compound (SC4) | Compound C (Dorsomorphin) | Reference |
| Mechanism of Action | Direct Allosteric Activator | ATP-Competitive Inhibitor | , |
| EC50 (AMPK α2β2γ1) | 17.2 nM | N/A | |
| EC50 (AMPK α2β2γ3) | 82.1 nM | N/A | |
| IC50 (AMPK) | N/A | 234.6 nM | |
| Ki (AMPK) | N/A | 109 nM | |
| Mitochondrial Complex I Inhibition | No | No | |
| Reversibility | N/A | Reversible |
Table 1: Key Performance Metrics of this compound and Compound C
| Target Kinase | Compound C IC50 | Reference |
| KDR/VEGFR2 | 25.1 nM | |
| ALK2/BMPR-I | 148 nM | |
| ALK3 | - | |
| ALK6 | - | |
| ZAPK | No significant inhibition | |
| SYK | No significant inhibition | |
| PKCθ | No significant inhibition | |
| PKA | No significant inhibition | |
| JAK3 | No significant inhibition |
Table 2: Kinase Selectivity Profile of Compound C (Dorsomorphin)
Signaling Pathways and Experimental Workflows
To visualize the interactions of these compounds with the AMPK signaling pathway and to provide a clear overview of a typical experimental workflow, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro AMPK Kinase Assay (Radiolabel Method)
This protocol is designed to measure the direct effect of compounds on the kinase activity of purified AMPK.
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA, and 0.2 mM AMP)
-
Test compounds (this compound, Compound C)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, SAMS peptide (200 µM), and purified AMPK enzyme.
-
Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (200 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of AMPK activity relative to the vehicle control. For activators, determine the EC50 value. For inhibitors, determine the IC50 value.
Western Blot Analysis of AMPK and ACC Phosphorylation in Cultured Cells
This protocol allows for the assessment of compound effects on AMPK signaling in a cellular context.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HeLa, or a relevant cell line)
-
Cell culture medium and supplements
-
Test compounds (this compound, Compound C)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Treat cells with various concentrations of this compound, Compound C, or vehicle control for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The choice between this compound and Compound C depends critically on the experimental objective. This compound serves as a potent and selective tool for directly activating AMPK, particularly the muscle-predominant α2 isoforms, making it ideal for studies investigating the downstream consequences of AMPK activation in a controlled manner. Conversely, Compound C is a valuable tool for inhibiting AMPK activity, but its use requires careful consideration of its significant off-target effects, particularly on BMP signaling. When using Compound C, researchers should include appropriate controls to delineate AMPK-dependent versus -independent effects. By understanding the distinct characteristics and employing the detailed protocols outlined in this guide, researchers can more effectively harness these compounds to unravel the complexities of AMPK signaling in health and disease.
References
A Head-to-Head Comparison of AMPK Activators: A-769662 vs. AMPK Activator 4 (PF-06409577)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent direct allosteric activators of AMP-activated protein kinase (AMPK): A-769662 and the more recent entrant, AMPK Activator 4, also known as PF-06409577. This comparison is intended to aid researchers in selecting the appropriate tool compound for their studies in metabolism, oncology, and other fields where AMPK signaling is a key focus.
Executive Summary
Both A-769662 and PF-06409577 are direct activators of AMPK, binding to an allosteric site on the AMPK complex. However, key differences in their potency, selectivity, and pharmacokinetic properties have emerged. PF-06409577 demonstrates significantly higher potency in activating AMPK, particularly the α1β1γ1 isoform, with an EC50 in the low nanomolar range, compared to the sub-micromolar to micromolar potency of A-769662. Furthermore, PF-06409577 exhibits a more favorable pharmacokinetic profile, including oral bioavailability, making it a more suitable candidate for in vivo studies. While both compounds show selectivity for β1-containing AMPK heterotrimers, PF-06409577's selectivity appears more pronounced.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for A-769662 and PF-06409577, based on available experimental data.
| Parameter | A-769662 | This compound (PF-06409577) | Reference |
| Mechanism of Action | Direct allosteric activator; inhibits Thr172 dephosphorylation | Direct allosteric activator; protects from dephosphorylation | [1][2] |
| Binding Site | Allosteric site between α and β subunits | Allosteric site between α and β subunits | [2] |
| EC50 (AMPK α1β1γ1) | ~0.8 µM (cell-free) | ~7 nM (TR-FRET assay) | [3][4] |
| EC50 (other isoforms) | α1β1γ1: 1.1 µM, α2β1γ1: 2.2 µM (rat) | α2β1γ1: 6.8 nM; α1β2γ1/α2β2γ1: >40 µM | |
| IC50 (Fatty Acid Synthesis) | ~3.2 µM (rat hepatocytes) | Dose-dependently reduces fatty acid and cholesterol synthesis | |
| Selectivity | Selective for β1-containing heterotrimers | Highly selective for β1-containing heterotrimers | |
| Oral Bioavailability | Moderate (~38% in preclinical models) | Good (15% in rats, 100% in dogs, 59% in monkeys) | |
| Off-Target Effects | Inhibits 26S proteasome; PI3-kinase-dependent glucose uptake | Minimal off-target pharmacology in broad panel screening |
Signaling Pathways and Mechanisms of Action
Both A-769662 and PF-06409577 directly activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation leads to the phosphorylation of downstream targets, resulting in the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.
Caption: Simplified AMPK signaling pathway activated by A-769662 and PF-06409577.
The diagram above illustrates the direct activation of the AMPK complex by both compounds. Once activated, AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. It also inhibits the mTORC1 pathway, a key regulator of protein synthesis and cell growth, and activates ULK1, a kinase that initiates autophagy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings. Below are representative protocols for an in vitro kinase assay and a cellular AMPK activation assay.
In Vitro AMPK Kinase Assay (Radiometric Filter-Binding Assay)
This protocol is a standard method for directly measuring the enzymatic activity of purified AMPK in the presence of an activator.
1. Reagents and Materials:
-
Purified active AMPK (α1β1γ1 or other isoforms)
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mg/mL BSA, 5 mM MgCl2)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
A-769662 and/or PF-06409577 (dissolved in DMSO)
-
Phosphocellulose P81 filter paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and the desired concentration of the AMPK activator or DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter papers.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase and the fold-activation by the compounds compared to the vehicle control.
Caption: Workflow for a radiometric in vitro AMPK kinase assay.
Cellular AMPK Activation Assay (Western Blot)
This protocol is used to assess the activation of AMPK in cultured cells by detecting the phosphorylation of AMPK and its downstream substrate, ACC.
1. Reagents and Materials:
-
Cell line of interest (e.g., HEK293, C2C12 myotubes)
-
Cell culture medium and supplements
-
A-769662 and/or PF-06409577
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of the AMPK activators or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for a Western blot-based cellular AMPK activation assay.
Conclusion
Both A-769662 and PF-06409577 are valuable tools for investigating the physiological roles of AMPK. However, for researchers seeking a highly potent and selective activator with favorable in vivo characteristics, PF-06409577 (this compound) appears to be the superior choice based on current data. Its low nanomolar potency and oral bioavailability make it particularly well-suited for preclinical studies aimed at therapeutic development. A-769662 remains a useful and well-characterized compound, especially for in vitro studies, but its lower potency and potential for off-target effects at higher concentrations should be considered when interpreting experimental results. The choice between these two activators will ultimately depend on the specific experimental context and research goals.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
validating AMPK activator 4 results with genetic models (AMPK knockout)
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is paramount. This guide provides a comparative framework for validating the efficacy and specificity of AMPK Activator 4, a potent and selective AMP-activated protein kinase (AMPK) activator, using genetic knockout (KO) models. While direct experimental data for "this compound" in AMPK KO models is not publicly available, this guide outlines the established methodologies and expected outcomes based on studies of other direct AMPK activators.
AMPK is a crucial cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic to catabolic pathways.[1][2] Small molecule activators of AMPK, such as this compound, hold therapeutic promise for metabolic diseases. This compound is reported to be a potent and selective activator of AMPK in muscle tissues and does not inhibit mitochondrial complex I, suggesting a direct activation mechanism.[3][4] Furthermore, its activity is dependent on the upstream kinase LKB1.[4]
To rigorously validate that the observed effects of this compound are indeed mediated by AMPK, genetic models, such as cells or mice lacking the catalytic subunits of AMPK (AMPKα1 and AMPKα2), are the gold standard. These models allow for a direct comparison of the compound's activity in the presence and absence of its intended target.
The Logic of Genetic Validation
The fundamental principle of using AMPK knockout models is to discern on-target from off-target effects. If this compound directly activates AMPK, its cellular effects should be significantly diminished or completely absent in cells or tissues lacking AMPK.
Comparative Analysis of Expected Outcomes
The following tables summarize the expected quantitative data from key experiments designed to validate this compound. The data for "Other Direct Activators" is based on published findings for compounds like A-769662 and PF-739, which serve as a benchmark for on-target AMPK activation.
Table 1: Phosphorylation of AMPK Downstream Target (ACC) in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Treatment | Fold Change in p-ACC (Ser79) |
| Wild-Type MEFs | Vehicle | 1.0 |
| This compound | ~5-10 fold increase | |
| Other Direct Activators | Significant Increase | |
| AMPKα1/α2 DKO MEFs | Vehicle | 1.0 |
| This compound | No significant change | |
| Other Direct Activators | No significant change |
Table 2: Glucose Uptake in Isolated Skeletal Muscle
| Muscle Source | Treatment | Glucose Uptake (fold change over basal) |
| Wild-Type Mice | Vehicle | 1.0 |
| This compound | ~2-3 fold increase | |
| Other Direct Activators | Significant Increase | |
| AMPKα KO Mice | Vehicle | 1.0 |
| This compound | No significant change | |
| Other Direct Activators | No significant change |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments cited in the comparison tables.
Western Blot for Phospho-ACC
This protocol is designed to assess the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK.
Experimental Workflow:
Methodology:
-
Cell Culture: Wild-type and AMPKα1/α2 double knockout (DKO) mouse embryonic fibroblasts (MEFs) are cultured to 80-90% confluency.
-
Treatment: Cells are treated with a vehicle control or a specified concentration of this compound for a designated time (e.g., 1-2 hours).
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.
Ex Vivo Glucose Uptake in Isolated Muscle
This protocol measures the rate of glucose uptake in isolated skeletal muscle, a key physiological outcome of AMPK activation.
Methodology:
-
Muscle Isolation: Extensor digitorum longus (EDL) or soleus muscles are isolated from wild-type and muscle-specific AMPKα knockout mice.
-
Pre-incubation: Muscles are pre-incubated in Krebs-Henseleit buffer (KHB) with appropriate substrates.
-
Treatment: Muscles are then transferred to KHB containing a vehicle or this compound.
-
Glucose Uptake Assay: Following treatment, muscles are incubated in KHB containing radiolabeled 2-deoxyglucose (a glucose analog that is taken up but not metabolized) and a marker for extracellular space (e.g., mannitol).
-
Analysis: Muscles are washed, dissolved, and the incorporated radioactivity is measured by scintillation counting to determine the rate of glucose uptake.
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how a direct activator like this compound would initiate this cascade, provided AMPK is present.
References
- 1. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- 4. This compound | 2493239-46-4 | MOLNOVA [molnova.com]
A Cross-Validation of AMPK Activator 4 (SC4) Effects in Diverse Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic AMP-activated protein kinase (AMPK) activator, SC4 (herein referred to as AMPK Activator 4), with other commonly used AMPK activators. We present supporting experimental data on its effects across various cell types, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Introduction to AMPK and its Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] As a heterotrimeric complex, it is composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as exercise, hypoxia, and nutrient deprivation. Its activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP. This positions AMPK as a key therapeutic target for metabolic diseases like type 2 diabetes, as well as for cancer.[1][2]
AMPK activators can be broadly categorized as either indirect or direct. Indirect activators, such as metformin, modulate cellular energy levels, leading to an increase in the AMP:ATP ratio and subsequent AMPK activation. Direct activators, on the other hand, bind to the AMPK complex itself, causing allosteric activation. SC4 falls into this latter category and has shown a degree of isoform selectivity, preferentially activating α2-containing AMPK complexes.
Performance Comparison of AMPK Activators
The following tables summarize the quantitative data on the performance of SC4 in comparison to other well-established AMPK activators across different cell types and AMPK isoform complexes.
Table 1: In Vitro Potency of AMPK Activators on Specific Isoform Complexes
| Activator | AMPK Isoform Complex | EC50 (nM) | Fold Activation | Reference |
| SC4 | α2β2γ1 | 17.2 | 2.5 | |
| SC4 | α2β2γ3 | 82.1 | - | |
| A-769662 | α1β1γ1 | ~300 | ~5-10 | |
| MK-8722 | Pan-AMPK | 1-60 | - |
Table 2: Cellular Effects of AMPK Activators in Different Cell Types
| Activator | Cell Type | Assay | Key Findings | Reference |
| SC4 | Rat Epididymal Adipocytes | AMPK Activity Assay | ~2.5-fold increase in AMPKα1 + AMPKα2 activity. Most effective among tested activators (AICAR, 991, O304, PF-739, MK-8722). | |
| SC4 | Rat Epididymal Adipocytes | Lipolysis Assay | Inhibited noradrenaline-induced lipolysis. | |
| SC4 | Mouse White Adipose Tissue | Lipogenesis Assay | Inhibited insulin-stimulated lipogenesis (AMPKα1-dependent). | |
| MSG011 (SC4 derivative) | Mouse Primary Hepatocytes | Western Blot (pACC) | Robustly induced ACC phosphorylation. | |
| MSG011 (SC4 derivative) | HEK293T, COS7, HeLa, PC3 | Western Blot (pACC, pRaptor) | Significantly activated AMPK signaling. | |
| A-769662 | HEK293 Cells | Western Blot (pAMPK, pACC) | Increased phosphorylation of AMPK and ACC. | |
| Metformin | C2C12 Myotubes | Myostatin Expression | Stimulated myostatin expression. | |
| Metformin | Obese Mouse Adipose Tissue | Western Blot (pAMPK) | Restored impaired AMPK phosphorylation. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: General experimental workflow for cross-validating AMPK activators.
Experimental Protocols
Western Blot for Phospho-AMPK and Phospho-ACC
This protocol is a standard method to assess the activation state of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172 (p-AMPKα Thr172) and a key downstream target, Acetyl-CoA Carboxylase at Serine 79 (p-ACC Ser79).
Materials:
-
Cell culture reagents
-
AMPK activators (SC4, A-769662, Metformin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of AMPK activators or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic peptide substrate, such as the SAMS peptide.
Materials:
-
Purified recombinant AMPK
-
AMPK activators
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5% glycerol, 0.8 mM DTT, 0.8 mM MgCl2)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified AMPK, and the desired concentration of the AMPK activator.
-
Substrate Addition: Add the SAMS peptide to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.
-
Analysis: Calculate the specific activity of AMPK and compare the effects of different activators.
Conclusion
The available data indicates that SC4 is a potent, direct AMPK activator with a preference for α2-containing isoforms. Its efficacy has been demonstrated in various cell types, where it influences key metabolic processes such as lipolysis and lipogenesis. When compared to other activators, SC4 shows high potency in in vitro kinase assays. However, the cellular effects of any AMPK activator can be context-dependent, influenced by the specific cell type and the predominant AMPK isoforms expressed. For a thorough evaluation, it is recommended to perform direct comparative studies using standardized experimental conditions and a panel of relevant cell lines. The protocols provided in this guide offer a robust framework for conducting such cross-validation studies.
References
A Comparative Guide to the Metabolic Effects of the Natural Alkaloid Berberine and the Synthetic AMPK Activator SC4
For Researchers, Scientists, and Drug Development Professionals
The global rise in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease has intensified the search for effective therapeutic agents. A key target in this endeavor is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can restore metabolic balance by promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This guide provides a detailed comparison of the metabolic effects of two distinct AMPK activators: berberine, a natural isoquinoline alkaloid, and SC4, a potent, direct synthetic activator.
Executive Summary
Berberine and SC4 both exert beneficial metabolic effects through the activation of AMPK, yet they differ significantly in their mechanisms of action, specificity, and the breadth of their downstream effects. Berberine, a well-studied natural compound, acts as an indirect AMPK activator, primarily by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio. This broad-acting mechanism influences a wide array of metabolic pathways. In contrast, SC4 is a potent, direct AMPK activator that preferentially targets α2β2-containing AMPK complexes, which are predominantly found in skeletal muscle. This specificity suggests a more targeted therapeutic potential with possibly fewer off-target effects. This guide will delve into the experimental data supporting these assertions, providing a clear comparison of their efficacy in modulating glucose and lipid metabolism.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative data on the metabolic effects of berberine and SC4, compiled from various in vitro and in vivo studies.
Table 1: Effects on AMPK Activation and Downstream Signaling
| Parameter | Berberine | SC4 | Citation |
| Mechanism of AMPK Activation | Indirect, via inhibition of mitochondrial complex I, leading to increased AMP/ATP ratio. | Direct, allosteric activator. | [1][2] |
| AMPK Isoform Specificity | Broad activator. | Preferentially activates α2β2-containing complexes. | [2] |
| EC50 for AMPK Activation | Not typically measured due to indirect activation mechanism. | α2β2γ1: 17.2 nM α2β2γ3: 82.1 nM | [2] |
| ACC Phosphorylation (Ser79) | Increased phosphorylation, indicating AMPK activation. A 2.8-fold increase was observed in C2C12 myotubes with 20 µmol/L berberine. | Potently increases ACC phosphorylation. | [1] |
Table 2: Effects on Glucose Metabolism
| Parameter | Berberine | SC4 | Citation |
| Glucose Uptake | Increases glucose uptake in various cell types, including adipocytes and myotubes. In 3T3-L1 adipocytes, 2 µmol/L berberine increased insulin-stimulated glucose uptake by 38.9%. | Stimulates glucose uptake, particularly in skeletal muscle. | |
| Gluconeogenesis | Inhibits hepatic gluconeogenesis. | Data not available. | |
| GLUT4 Translocation | Promotes GLUT4 translocation to the plasma membrane in muscle cells. | Implied through increased glucose uptake in muscle, but direct translocation data is limited. |
Table 3: Effects on Lipid Metabolism
| Parameter | Berberine | SC4 | Citation |
| Fatty Acid Oxidation | Promotes fatty acid oxidation. | Data not available. | |
| Lipogenesis | Inhibits lipogenesis in white adipose tissue. | Inhibits insulin-stimulated lipogenesis in white adipose tissue. | |
| Lipolysis | Inhibits noradrenaline-induced lipolysis in white adipose tissue. | Inhibits noradrenaline-induced lipolysis in white adipose tissue. | |
| Lipid Accumulation | Reduces lipid accumulation in cells and tissues. | Data not available. |
Signaling Pathways
The activation of AMPK by berberine and SC4 triggers a cascade of downstream signaling events that ultimately lead to the observed metabolic effects.
Caption: Berberine's indirect activation of AMPK and downstream metabolic effects.
Caption: SC4's direct activation of AMPK and its impact on lipid and glucose metabolism.
Experimental Methodologies
A variety of in vitro and in vivo experimental protocols have been employed to elucidate the metabolic effects of berberine and SC4. Below are detailed methodologies for key experiments.
AMPK Kinase Activity Assay (Radiolabel)
This assay measures the ability of a compound to directly activate AMPK by quantifying the incorporation of radioactive phosphate into a synthetic peptide substrate.
Caption: Workflow for a radiolabel AMPK kinase assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant AMPK enzyme, the test compound (berberine or SC4 at various concentrations), the synthetic substrate peptide (e.g., SAMS peptide), and a buffer containing MgCl2 and ATP.
-
Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the SAMS peptide using a scintillation counter. The level of radioactivity is proportional to the AMPK activity.
Cellular Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose transport into cells. 2-deoxy-D-[3H]glucose, a radiolabeled glucose analog, is commonly used.
Caption: Workflow for a 2-deoxyglucose uptake assay.
Detailed Protocol:
-
Cell Culture: Plate and differentiate cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in multi-well plates.
-
Starvation: Serum-starve the cells to reduce basal glucose uptake.
-
Treatment: Treat the cells with the test compound (berberine or SC4) for a specified duration.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the cells and incubate for a short period (e.g., 5-10 minutes).
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabeled glucose.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Fatty Acid Oxidation Assay
This assay measures the rate at which cells metabolize fatty acids. It often involves tracking the oxidation of a radiolabeled fatty acid, such as [1-14C]palmitate.
Caption: Workflow for a fatty acid oxidation assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., primary hepatocytes, C2C12 myotubes) in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with the test compound (berberine or SC4) in a serum-free medium.
-
Oxidation Reaction: Add [1-14C]palmitate complexed to bovine serum albumin (BSA) to the cells.
-
CO2 Trapping: During the incubation period, trap the released 14CO2, a product of complete fatty acid oxidation, using a trapping agent (e.g., a filter paper soaked in NaOH) placed in the well or a sealed flask system.
-
Quantification: After incubation, measure the radioactivity of the trapped 14CO2 and the acid-soluble metabolites (representing incomplete oxidation products) in the medium using a scintillation counter. The amount of 14CO2 produced is indicative of the rate of fatty acid oxidation.
Conclusion
Both berberine and SC4 are effective activators of AMPK with significant potential for the management of metabolic diseases. Berberine, as a natural product with a long history of medicinal use, offers a broad spectrum of metabolic benefits, likely stemming from its indirect mechanism of AMPK activation and its influence on multiple cellular pathways. Its effects on both glucose and lipid metabolism are well-documented.
SC4, on the other hand, represents a more targeted approach. As a direct and potent activator with a preference for muscle-specific AMPK isoforms, it holds promise for developing therapies with enhanced efficacy and potentially fewer side effects for conditions like insulin resistance and type 2 diabetes.
The choice between a broad-acting natural compound like berberine and a targeted synthetic activator like SC4 will depend on the specific therapeutic goals and the desired pharmacological profile. Further research, particularly direct head-to-head comparative studies in relevant disease models, is necessary to fully elucidate the relative advantages and disadvantages of these two promising AMPK activators. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating this complex and rapidly evolving field.
References
A Comparative Guide to the Isoform Selectivity of AMPK Activator 4 (SC4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoform selectivity of AMP-activated protein kinase (AMPK) activator 4, also known as SC4, with other prominent AMPK activators. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their specific research needs.
Introduction to AMPK and Isoform Selectivity
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a cellular energy sensor, playing a central role in regulating metabolism. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. In mammals, multiple isoforms of these subunits exist (α1, α2; β1, β2; γ1, γ2, γ3), leading to the formation of 12 distinct AMPK complexes.[1] These isoforms exhibit tissue-specific expression, and the various heterotrimeric combinations have distinct regulatory properties. Consequently, the development of isoform-selective AMPK activators is a key goal in targeting diseases like type 2 diabetes and metabolic syndrome, as it may allow for tissue-specific therapeutic effects while minimizing off-target side effects.[2]
This guide focuses on SC4, a potent activator with a noted preference for α2-containing AMPK complexes, and compares its selectivity profile to other widely used activators: A-769662, MK-8722, PF-739, and AICAR.
Quantitative Comparison of AMPK Activator Isoform Selectivity
The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of various AMPK activators against different AMPK isoform complexes. Lower values indicate higher potency.
| Activator | Mechanism of Action | Isoform Complex | EC50/IC50 (nM) | Key Selectivity Profile |
| SC4 (AMPK activator 4) | Direct, Allosteric | α2β2γ1 | 17.2[2][3] | α2-selective , particularly potent on α2β2 complexes found in skeletal muscle.[3] |
| α2β2γ3 | 82.1 | |||
| α1β2γ1 | No significant activity at 5 µM | |||
| α1β2γ3 | No significant activity at 5 µM | |||
| A-769662 | Direct, Allosteric | Purified rat liver AMPK (mixed isoforms) | ~800 | β1-selective . |
| MK-8722 | Direct, Allosteric | All 12 isoforms | ~1 - 60 | Pan-activator with a slight preference for β1-containing complexes. |
| PF-739 | Direct, Allosteric | α1β1γ1 | 8.99 | Pan-activator , active against all tested isoforms. |
| α1β2γ1 | 126 | |||
| α2β1γ1 | 5.23 | |||
| α2β2γ1 | 42.2 | |||
| AICAR | Indirect (via ZMP) | - | Effective cellular concentration: 500,000 - 2,000,000 | Non-selective ; activates AMPK indirectly by increasing cellular levels of ZMP, an AMP analog. |
Data for all activators against all 12 isoforms is not consistently available in a single study. The presented values are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of AMPK activation and the methods used to assess it, the following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for evaluating activator selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AMPK activator isoform selectivity.
Recombinant AMPK Expression and Purification
To assess the direct effect of activators on specific AMPK isoforms, highly purified recombinant heterotrimeric complexes are required.
-
Expression System: AMPK subunits (α, β, γ isoforms) are typically co-expressed in Escherichia coli or insect cells (e.g., Sf9) using a baculovirus expression system. Mammalian cells can also be used for expression to ensure post-translational modifications that may be relevant for activity.
-
Constructs: Full-length cDNAs for each subunit are cloned into appropriate expression vectors. Often, one subunit is engineered with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Purification:
-
Cells are harvested and lysed.
-
The lysate is cleared by centrifugation.
-
The supernatant is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione sepharose for GST-tagged proteins).
-
The column is washed extensively to remove non-specifically bound proteins.
-
The AMPK complex is eluted from the column.
-
Further purification can be achieved using size-exclusion chromatography to isolate the correctly assembled heterotrimer.
-
The purity and integrity of the complex are verified by SDS-PAGE and Coomassie staining.
-
In Vitro AMPK Kinase Assay (ADP-Glo™ Assay)
This non-radioactive assay measures AMPK activity by quantifying the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP, and the new ATP is used to generate a luminescent signal via a luciferase reaction.
-
Procedure:
-
Kinase Reaction: In a 96- or 384-well plate, combine the purified recombinant AMPK isoform, a specific peptide substrate (e.g., SAMS peptide), and the test compound (e.g., SC4) at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
ADP Conversion and Detection: Add Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.
-
Data Analysis: Plot the luminescence signal against the activator concentration to determine the EC50 value.
-
Cellular Assay for AMPK Activation (Western Blotting)
This method assesses the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, C2C12 myotubes, or primary hepatocytes) and allow them to adhere.
-
Treat the cells with the AMPK activator at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.
Conclusion
The choice of an AMPK activator should be guided by the specific research question and the desired isoform selectivity.
-
SC4 (this compound) is a highly potent and specific tool for activating α2β2-containing AMPK complexes, which are predominantly found in skeletal muscle. This makes it an excellent candidate for studies focused on muscle metabolism.
-
A-769662 is a valuable tool for specifically targeting β1-containing AMPK complexes.
-
MK-8722 and PF-739 are suitable for studies requiring broad activation of all AMPK isoforms.
-
AICAR remains a widely used tool for general AMPK activation in cellular systems, though its indirect mechanism and lower potency should be considered.
By understanding the distinct isoform selectivity profiles and employing the appropriate experimental methodologies, researchers can effectively investigate the diverse roles of AMPK in health and disease.
References
A Comparative Guide to Direct and Indirect AMPK Activators for Researchers
An objective analysis of AMP-activated protein kinase (AMPK) activators, detailing their mechanisms, performance, and experimental validation for researchers, scientists, and drug development professionals.
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[3] It acts as a cellular energy sensor, activated by stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation and hypoxia.[4][5] Activation of AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes. Pharmacological agents that activate AMPK can be broadly categorized into two classes: direct and indirect activators. This guide provides a comprehensive comparison of these two classes, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Direct vs. Indirect Activation
The fundamental difference between direct and indirect AMPK activators lies in their mechanism of action.
Direct AMPK activators physically bind to the AMPK complex, causing a conformational change that leads to its activation. Many direct activators, such as A-769662 and PF-06409577, bind to an allosteric site known as the allosteric drug and metabolite (ADaM) site, located at the interface of the α and β subunits. This binding can allosterically activate the enzyme and inhibit the dephosphorylation of a critical threonine residue (Thr172) in the activation loop of the α-subunit, thereby locking the kinase in an active state. Notably, some direct activators can activate AMPK even without the phosphorylation of Thr172, a requirement for AMP-dependent activation.
Indirect AMPK activators , on the other hand, do not bind directly to the AMPK enzyme. Instead, they modulate other cellular processes that lead to an increase in the intracellular AMP:ATP ratio. A classic example is metformin, the most widely used drug for type 2 diabetes. Metformin inhibits complex I of the mitochondrial respiratory chain, which reduces ATP production and consequently raises the AMP:ATP ratio. This elevated AMP level then allosterically activates AMPK. Another common indirect activator is 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), which is metabolized in the cell to ZMP, an AMP analog that mimics the effect of AMP on the AMPK complex.
Comparative Performance of AMPK Activators
The choice between a direct and an indirect activator depends on the specific research question and experimental context. Direct activators offer higher specificity for the AMPK target, while indirect activators can provide a more physiologically relevant model of cellular energy stress.
| Feature | Direct AMPK Activators | Indirect AMPK Activators |
| Mechanism | Allosteric binding to the AMPK complex. | Increase the cellular AMP:ATP ratio. |
| Specificity | Generally high for the AMPK enzyme. | Can have multiple cellular targets and off-target effects. |
| Examples | A-769662, PF-739, MK-8722, PF-06409577. | Metformin, Berberine, AICAR, Phenformin. |
| Advantages | - High potency and specificity. - Useful for dissecting AMPK-specific pathways. | - Mimic physiological energy stress. - Well-characterized in various disease models. |
| Limitations | - May not fully recapitulate physiological activation. - Some have shown off-target effects (e.g., A-769662). | - Lack of specificity can complicate data interpretation. - Effects can be cell-type dependent. |
Quantitative Comparison of Activator Efficacy
The potency of AMPK activators is typically determined by their half-maximal effective concentration (EC50) for AMPK activation. This value represents the concentration of the activator required to elicit half of its maximal effect.
| Activator | Class | EC50 / Effective Concentration | Isoform Selectivity | Key Cellular Effects |
| AICAR | Indirect | 0.5 - 2 mM (in cells) | Non-selective | Increases glucose uptake and fatty acid oxidation. |
| Metformin | Indirect | mM range (in cells) | Non-selective | Decreases hepatic glucose production and increases glucose uptake. |
| A-769662 | Direct | ~0.8 µM | Selective for β1-containing complexes | Allosterically activates AMPK and inhibits dephosphorylation of Thr172. |
| MK-8722 | Direct | ~1 to 60 nM | Pan-AMPK activator | Induces glucose uptake in skeletal muscle. |
| PF-06409577 | Direct | Potent, nM range | Potent for β1-containing isoforms | Lowers lipids and cholesterol. |
| C-2 | Direct | 10–30 nM (in vitro) | Potent allosteric activator | Reported to be >20-fold more potent than A-769662. |
Experimental Protocols
Accurate assessment of AMPK activation is critical for evaluating potential therapeutic compounds. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This is a fundamental technique to measure the activation state of AMPK by detecting the phosphorylation of the α-subunit at Threonine 172 (Thr172).
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the AMPK activator at various concentrations for a specified duration. Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a specialized lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Separate 20-80 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) (e.g., 1:1,000 dilution) in 5% BSA in TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5,000 to 1:10,000 dilution) in 5% milk in TBST for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total AMPKα.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of phosphorylated AMPK to total AMPK reflects the level of AMPK activation.
Protocol 2: In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound by quantifying the phosphorylation of a synthetic substrate.
1. Reagents and Materials:
-
Purified, active AMPK enzyme.
-
Kinase assay buffer (e.g., 25 mM Tris, pH 7.4, 12 mM MgCl2, 1 mM Na3VO4, 5 mM NaF).
-
Synthetic peptide substrate (e.g., SAMS peptide).
-
[γ-³²P]ATP or a non-radioactive ATP source for alternative detection methods.
-
Test compound (AMPK activator) at various concentrations.
-
Phosphocellulose paper or other capture medium.
2. Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, purified AMPK enzyme, and the peptide substrate.
-
Add the AMPK activator at the desired final concentration.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 15-30 minutes.
3. Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific activity of the enzyme in the presence of different concentrations of the activator.
-
Plot the enzyme activity against the activator concentration to determine the EC50 value.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Direct AMPK activation pathway.
Caption: Indirect AMPK activation pathway.
Caption: Western blot workflow for AMPK.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AMPK Activator 4
Disclaimer: "AMPK activator 4" is not a universally standardized chemical name. It may refer to a specific research compound from a particular supplier or a compound within a series from a research study. The following procedures are general best practices for the disposal of novel or specialized research chemicals. Always prioritize the information provided in the Safety Data Sheet (SDS) for the specific compound you are using. If an SDS is not available, the compound must be treated as a hazardous substance.
Immediate Safety and Logistical Information
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Improper disposal can lead to hazardous reactions, environmental contamination, and significant regulatory penalties.[1]
This guide provides a procedural framework for the safe disposal of this compound, emphasizing caution and adherence to institutional and regulatory standards.
Step 1: Locate and Review the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal method for any chemical. It contains a dedicated section (typically Section 13: Disposal Considerations) that outlines the required procedures.
-
Action: Obtain the SDS from the manufacturer of your specific this compound. If you cannot find the SDS, contact the manufacturer directly.
-
Contingency: If no SDS is available, the compound must be handled and disposed of as hazardous waste.
Step 2: Characterize the Waste
Based on the SDS or general chemical knowledge, determine the characteristics of the waste. The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics:[2][3]
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), flammable solids, or oxidizers.[3][4] | Ethanol, Acetone, Sodium Nitrate |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | Sodium Metal, Picric Acid, Cyanides |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. This is determined by specific testing methods. | Heavy Metals, Pesticides, Solvents |
-
Note: Most novel small molecule compounds, such as a specific AMPK activator, should be assumed to be toxic unless data proves otherwise.
Step 3: Segregate and Contain the Waste
Proper segregation prevents dangerous chemical reactions.
-
Designate a Waste Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, leak-proof, and have a secure lid.
-
Label the Container: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag. The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO/Ethanol"). Avoid abbreviations or formulas.
-
The approximate concentrations or percentages of each component.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").
-
-
Store Appropriately: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel. Use secondary containment (such as a plastic tub) to catch any potential leaks.
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.
Step 4: Arrange for Disposal
Laboratory personnel should not dispose of hazardous chemical waste themselves.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and proper disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Do Not Use Sink or Trash Disposal: Unless explicitly permitted by your institution's EHS department and local regulations for a specific, well-characterized, non-hazardous substance, do not pour chemical waste down the drain or place it in the regular trash. Many organic compounds and research chemicals are prohibited from sewer disposal.
Step 5: Handling Empty Containers
The procedure for disposing of an empty container depends on the hazard level of the chemical it held.
-
Acutely Hazardous (P-listed) Waste: If the SDS indicates the compound is an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Non-Acutely Hazardous Waste: For other hazardous chemicals, empty the container as much as possible. Deface the original label, and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or glass recycling after rinsing.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AMPK Activator 4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel and potent compounds like AMPK activator 4. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and handle this potent small molecule activator with confidence.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be splash-proof and conform to ANSI Z87.1 standards. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing, such as preparing stock solutions or handling larger quantities. | |
| Hand Protection | Double Gloving | An inner layer of nitrile gloves provides a base level of protection, while an outer layer of chemically resistant gloves (e.g., thicker nitrile or neoprene) should be used. Gloves must be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat made of a flame-resistant and chemically resistant material is required. Cuffs should be snug to prevent accidental contact with reagents. |
| Disposable Gown/Apron | For procedures involving larger quantities or a higher risk of spills, a disposable, chemically resistant gown or apron should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Respirator | In the absence of a fume hood or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Engineering Controls
Primary containment through engineering controls is the most effective way to minimize exposure.
-
Chemical Fume Hood: All work with the solid form of this compound and the preparation of its solutions must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Designated Work Area: Establish a designated area within the laboratory specifically for handling potent compounds. This area should be clearly marked and have restricted access.
Operational Plans: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place, away from incompatible materials. A locked and dedicated cabinet is recommended.
Experimental Protocols: Stock Solution Preparation
The following is a detailed methodology for preparing a stock solution of this compound, a critical step that requires meticulous attention to safety.
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE (safety goggles, face shield, double gloves, lab coat). Perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound into the tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight and the compound's molecular weight (420.89 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be mindful of potential compound degradation.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
AMPK Signaling Pathway
AMPK (AMP-activated protein kinase) is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Small molecule activators, like this compound, can directly bind to and activate AMPK, mimicking a low-energy state.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, empty vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated after use. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) and then washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Institutional Guidelines: All waste must be disposed of in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly advance their scientific inquiries involving this compound. Prioritizing safety not only protects individuals but also ensures the integrity and reproducibility of experimental outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
